Fpps-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H26O6 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(E)-4-[3-methoxy-4-[2-[2-methoxy-4-[(E)-3-oxobut-1-enyl]phenoxy]ethoxy]phenyl]but-3-en-2-one |
InChI |
InChI=1S/C24H26O6/c1-17(25)5-7-19-9-11-21(23(15-19)27-3)29-13-14-30-22-12-10-20(8-6-18(2)26)16-24(22)28-4/h5-12,15-16H,13-14H2,1-4H3/b7-5+,8-6+ |
InChI Key |
OOMDOELXJSLPII-KQQUZDAGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Target: A Technical Guide to Fpps-IN-2 and its Interaction with Farnesyl Pyrophosphate Synthase
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the biological target of the inhibitor Fpps-IN-2. Delving into the molecular interactions, signaling pathways, and experimental methodologies, this document serves as a critical resource for researchers engaged in the fields of oncology, metabolic diseases, and drug discovery.
The Biological Target: Farnesyl Pyrophosphate Synthase (FPPS)
The designated biological target of this compound is Farnesyl Pyrophosphate Synthase (FPPS) , also known as farnesyl diphosphate (B83284) synthase (FDPS).[1][2][3] FPPS is a pivotal enzyme in the mevalonate (B85504) pathway , a fundamental metabolic cascade responsible for the synthesis of isoprenoids and sterols.[2][4]
FPPS catalyzes the consecutive condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and subsequently with geranyl pyrophosphate (GPP) to produce farnesyl pyrophosphate (FPP).[2][3][5] FPP is a critical branch-point metabolite that serves as a precursor for a multitude of essential biomolecules, including cholesterol, steroid hormones, ubiquinone, and dolichols.[2][5] Furthermore, FPP is the substrate for geranylgeranyl pyrophosphate synthase (GGPPS), leading to the production of geranylgeranyl pyrophosphate (GGPP).[1][2]
Mechanism of Action: Disruption of Protein Prenylation
The primary mechanism of action of FPPS inhibitors like this compound is the blockade of FPP and consequently GGPP synthesis. This inhibition has profound downstream effects, most notably the disruption of protein prenylation .[2][3] Prenylation is a post-translational modification where farnesyl or geranylgeranyl moieties are covalently attached to conserved cysteine residues of target proteins.
Key proteins undergoing prenylation include small GTPases of the Ras, Rho, and Rab families.[2][3] These proteins are integral components of cellular signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and cytoskeletal organization. The lipidic prenyl group anchors these proteins to cellular membranes, a prerequisite for their biological activity. By inhibiting FPPS, this compound prevents the prenylation and subsequent membrane localization and activation of these critical signaling proteins, thereby disrupting downstream signaling cascades.
Signaling Pathway Perturbation
The inhibition of FPPS by this compound leads to the disruption of several key signaling pathways critical for cell survival and proliferation. The following diagram illustrates the central role of FPPS in the mevalonate pathway and the impact of its inhibition on downstream signaling.
Caption: The Mevalonate Pathway and the inhibitory action of this compound on FPPS.
Quantitative Data
While specific quantitative data for this compound is not publicly available within the initial search, the following table presents typical data formats used to characterize FPPS inhibitors. Researchers should aim to generate similar data for this compound.
| Parameter | Description | Typical Value Range |
| IC50 (FPPS) | The half-maximal inhibitory concentration against purified FPPS enzyme. | nM to µM |
| Ki | The inhibition constant, representing the binding affinity of the inhibitor to FPPS. | nM to µM |
| Cellular IC50 | The concentration of inhibitor that reduces a cellular response (e.g., proliferation) by 50%. | µM |
| Selectivity | The ratio of IC50 values against other related enzymes (e.g., GGPPS) to determine target specificity. | >10-fold |
Experimental Protocols
Detailed experimental validation is crucial for characterizing the activity of this compound. Below are outlines of key experimental protocols.
FPPS Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified FPPS. A common method is a radioactivity-based assay.
Workflow:
Caption: Workflow for a radioactivity-based FPPS enzymatic inhibition assay.
Methodology:
-
Reagents: Recombinant human FPPS, [1-14C]isopentenyl pyrophosphate, geranyl pyrophosphate, this compound, assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Procedure:
-
In a 96-well plate, add varying concentrations of this compound to the assay buffer.
-
Add recombinant FPPS and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of GPP and [1-14C]IPP.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction by adding an acid solution.
-
Extract the radiolabeled FPP product using an organic solvent (e.g., butanol or hexane).
-
Measure the radioactivity of the organic phase using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
Workflow:
Caption: Workflow for a cellular proliferation assay.
Methodology:
-
Materials: Cancer cell line of interest, cell culture medium, this compound, 96-well plates, viability reagent (e.g., MTT, resazurin, or ATP-based assays).
-
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate the plates for a period of 48-72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the inhibitor concentration. Calculate the cellular IC50 value using non-linear regression.
Western Blot Analysis of Protein Prenylation
This experiment directly visualizes the inhibitory effect of this compound on protein prenylation in a cellular context.
Methodology:
-
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies specific for unprenylated forms of small GTPases (e.g., unprenylated Rap1A) or for downstream signaling molecules (e.g., phospho-ERK).
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Expected Outcome: Treatment with this compound should lead to an accumulation of the unprenylated form of the target protein and a decrease in the phosphorylation of downstream effectors.
Conclusion
This compound targets a well-validated and critical enzyme, Farnesyl Pyrophosphate Synthase. Its mechanism of action, through the inhibition of the mevalonate pathway and subsequent disruption of protein prenylation, offers a promising therapeutic strategy for various diseases, including cancer. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound and other novel FPPS inhibitors. Further investigation into the quantitative aspects of its activity and its effects on cellular signaling will be pivotal for its future development as a therapeutic agent.
References
- 1. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 2. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FDPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of the Farnesyl Pyrophosphate Synthase (FPPS) Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl pyrophosphate synthase (FPPS), also known as farnesyl diphosphate (B83284) synthase (FDPS), is a critical enzyme in the mevalonate (B85504) pathway.[1] This pathway is responsible for the biosynthesis of isoprenoids, a diverse class of molecules essential for numerous cellular processes, including cholesterol synthesis, cell membrane integrity, and protein prenylation.[2] FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another IPP molecule to produce farnesyl pyrophosphate (FPP).[2]
FPP is a key branch-point metabolite that serves as a precursor for the synthesis of cholesterol, ubiquinones, and other vital biomolecules.[2] Furthermore, both FPP and its downstream product, geranylgeranyl pyrophosphate (GGPP), are crucial for the post-translational modification of small GTPases such as Ras, Rho, and Rac.[3] This process, known as prenylation, is vital for the proper membrane localization and function of these signaling proteins, which play a central role in cell growth, differentiation, and survival.[2][3]
The inhibition of FPPS disrupts the production of FPP and GGPP, thereby interfering with these essential cellular functions. This has made FPPS a significant therapeutic target for a range of diseases.[4] Notably, nitrogen-containing bisphosphonates (N-BPs), a class of FPPS inhibitors, are widely used in the treatment of osteoporosis and other bone resorption disorders.[2][4] By inhibiting FPPS in osteoclasts, N-BPs lead to the apoptosis of these cells and a reduction in bone loss.[2] Moreover, the role of FPPS in cancer cell proliferation has spurred the development of FPPS inhibitors as potential anti-cancer agents.[2]
This technical guide provides a comprehensive overview of the inhibition of the FPPS pathway. It includes a summary of quantitative data for various FPPS inhibitors, detailed methodologies for key experimental assays, and visualizations of the relevant signaling pathways and experimental workflows. While the specific term "Fpps-IN-2" did not correspond to a known specific inhibitor in the scientific literature, this guide will cover the broader and well-established field of FPPS inhibition.
Quantitative Data on FPPS Inhibitors
The inhibitory potency of various compounds against FPPS is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The following tables summarize these values for different classes of FPPS inhibitors.
Nitrogen-Containing Bisphosphonates (N-BPs)
N-BPs are potent inhibitors of FPPS that bind to the active site of the enzyme.[3]
| Compound | Target Organism/Enzyme | IC50 (nM) | Ki (nM) | Reference(s) |
| Zoledronate | Human FPPS | 365.6 (initial), 28.6 (final) | 0.8 (Ki) | [1] |
| Risedronate | Human FPPS | 450 (initial), 27 (final) | 0.8 (Ki) | [1] |
| Ibandronate | Human FPPS | 1000 (initial), 50 (final) | 1.8 (Ki) | [1] |
| Alendronate | Human FPPS | 2250 (initial), 260 (final) | 12.3 (Ki) | [1] |
| Pamidronate | Human FPPS | 1900 (initial), 353 (final) | 17.7 (Ki*) | [1] |
| Minodronate | Human FPPS | - | 0.014 | [5] |
| Risedronate | Leishmania infantum | 13,800 | - | [6] |
| Ibandronate | Leishmania infantum | 85,100 | - | [6] |
| Alendronate | Leishmania infantum | 112,200 | - | [6] |
| Risedronate | Giardia duodenalis | 311,000 | - | [6] |
Note: "initial" and "final" IC50 values refer to measurements taken without and with a 10-minute preincubation of the enzyme and inhibitor, respectively, indicating time-dependent inhibition. Ki represents the isomerized inhibition constant.*
Non-Bisphosphonate Inhibitors
These inhibitors often target allosteric sites on the FPPS enzyme and are being investigated for applications beyond bone diseases, such as oncology.[7]
| Compound Class | Compound Example | Target Organism/Enzyme | IC50 (µM) | Reference(s) |
| Salicylic Acid Derivatives | Compound 13da | Human FPPS | 0.13 | [5] |
| Quinoline Derivatives | - | Human FPPS | - | [8] |
| Diamidines | Compound 7 | Human FPPS | 1.8 | [9] |
| Quinone Methides | Taxodione | Human FPPS | ~1-3 | [10] |
| Quinones | Arenarone | Human FPPS | ~1-3 | [10] |
| Bisamidines | - | Human FPPS | <100 | [11] |
Signaling Pathways
The Mevalonate and FPPS-Dependent Pathway
The following diagram illustrates the central role of FPPS in the mevalonate pathway and the downstream processes affected by its inhibition.
Caption: The central role of FPPS in the mevalonate pathway.
Downstream Signaling Consequences of FPPS Inhibition
This diagram illustrates how the inhibition of FPPS leads to the disruption of small GTPase signaling and ultimately affects key cellular processes.
Caption: Downstream signaling effects of FPPS inhibition.
Experimental Protocols
Radiochemical FPPS Inhibition Assay
This method measures the incorporation of a radiolabeled substrate, such as [14C]IPP, into the product, FPP.
Principle: The enzymatic reaction is carried out in the presence of a fixed concentration of a radiolabeled substrate and varying concentrations of the inhibitor. The reaction is stopped, and the radiolabeled product is separated from the unreacted substrate. The amount of radioactivity in the product is then quantified using a scintillation counter, which is inversely proportional to the inhibitor's potency.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the FPPS inhibitor in a suitable solvent (e.g., DMSO) and perform serial dilutions to achieve the desired concentration range.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.7, 2 mM MgCl2, 0.5 mM TCEP, 20 µg/mL BSA).[1]
-
Prepare a substrate mixture containing GPP and [14C]IPP in the reaction buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add the serially diluted inhibitor or vehicle control.
-
Add a solution containing purified recombinant human FPPS to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate mixture to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a stop solution (e.g., 0.8 M HCl).
-
Extract the [14C]FPP product using an organic solvent (e.g., butanol).
-
-
Detection and Data Analysis:
-
Transfer an aliquot of the organic phase to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow:
Caption: Workflow for a radiochemical FPPS inhibition assay.
Fluorescence Polarization (FP) FPPS Inhibition Assay
This is a homogeneous assay that measures the binding of a fluorescently labeled ligand to the FPPS enzyme.
Principle: The assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule, such as the FPPS enzyme, its rotational motion is slowed, leading to an increase in fluorescence polarization. An inhibitor will compete with the tracer for binding to FPPS, resulting in a decrease in fluorescence polarization.
Methodology:
-
Reagent Preparation:
-
Prepare a fluorescently labeled probe that binds to FPPS.
-
Prepare serial dilutions of the test inhibitor.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mg/mL BSA, 0.01% Tween-20).[12]
-
-
Assay Setup:
-
In a black, low-volume 96- or 384-well plate, add the reaction buffer.
-
Add the fluorescent probe to all wells.
-
Add the serially diluted inhibitor or vehicle control.
-
Add the purified FPPS enzyme to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The excitation and emission wavelengths will depend on the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a competitive binding model.
-
Experimental Workflow:
Caption: Workflow for a fluorescence polarization-based FPPS inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of FPPS inhibitors on the proliferation of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture:
-
Seed cells (e.g., vascular smooth muscle cells, cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.[13]
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the FPPS inhibitor or vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
-
Experimental Workflow:
Caption: Workflow for a cell-based MTT proliferation assay.
Conclusion
The inhibition of Farnesyl Pyrophosphate Synthase represents a validated and promising strategy for the therapeutic intervention in a variety of diseases, most notably bone disorders and cancer. The diverse chemical scaffolds of FPPS inhibitors, from the well-established nitrogen-containing bisphosphonates to the emerging non-bisphosphonate allosteric modulators, offer a rich landscape for drug discovery and development. A thorough understanding of the FPPS pathway, its downstream signaling consequences, and the methodologies to assess inhibitor potency are crucial for researchers in this field. This technical guide has provided a comprehensive overview of these aspects, with the aim of facilitating further research and the development of novel and more effective FPPS-targeting therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rac Downregulates Rho Activity: Reciprocal Balance between Both Gtpases Determines Cellular Morphology and Migratory Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 5. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights about the structure of farnesyl diphosphate synthase (FPPS) and the activity of bisphosphonates on the proliferation and ultrastructure of Leishmania and Giardia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric non-bisphosphonate FPPS inhibitors identified by fragment-based discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 13. spandidos-publications.com [spandidos-publications.com]
Fpps-IN-2: A Technical Guide to its Role in Cholesterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Fpps-IN-2, a potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), in the context of cholesterol biosynthesis. Due to the limited publicly available data specifically linking this compound to cholesterol modulation, this document extrapolates its function based on its known inhibitory action on FPPS, a critical enzyme in the mevalonate (B85504) pathway.
Introduction to this compound and its Target: FPPS
This compound is identified as a potent and orally active inhibitor of human Farnesyl Pyrophosphate Synthase (hFPPS)[1]. FPPS is a key enzyme in the mevalonate pathway, responsible for catalyzing the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and subsequently with geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP)[2][3]. FPP is a crucial branch-point intermediate for the synthesis of various essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids necessary for protein prenylation[2][3]. By inhibiting FPPS, this compound disrupts the production of FPP, thereby impacting all downstream pathways, including the biosynthesis of cholesterol.
Quantitative Data
Currently, the primary available quantitative data for this compound is its in vitro inhibitory potency against hFPPS.
| Compound | Target | IC50 (µM) | Notes |
| This compound (compound 4a) | hFPPS | 1.108 | Potent and orally active. Potential for osteoporosis research.[1] |
For the purpose of comparison, the IC50 values for other known FPPS inhibitors are provided below. It is important to note that IC50 values can vary based on experimental conditions[4].
| Compound | Target | IC50 (nM) | Notes |
| Zoledronic acid | FPPS | 130 | A potent bisphosphonate.[5] |
| Risedronate | FPPS | 150 | A bisphosphonate.[5] |
| Ibandronate | FPPS | 340 | A bisphosphonate.[5] |
| Alendronate | FPPS | 850 | A bisphosphonate.[5] |
| Pamidronate | FPPS | 950 | A bisphosphonate.[5] |
| FPPS-IN-11 | FPPS | 200 | A potent, allosteric, non-bisphosphonate inhibitor.[5] |
Mechanism of Action in Cholesterol Biosynthesis
The inhibition of FPPS by this compound directly curtails the supply of FPP, a C15 isoprenoid that serves as the immediate precursor for the synthesis of squalene (B77637), the first committed step in cholesterol biosynthesis[3]. Two molecules of FPP are condensed by squalene synthase to form squalene[3]. Therefore, by reducing FPP levels, this compound effectively blocks the cholesterol synthesis cascade at a critical upstream juncture.
The Cholesterol Biosynthesis Pathway and the Role of FPPS
The synthesis of cholesterol is a multi-step process that begins with acetyl-CoA[3]. The initial steps, known as the mevalonate pathway, lead to the production of IPP and DMAPP. FPPS then utilizes these five-carbon units to generate the 15-carbon FPP. The pathway from FPP to cholesterol is illustrated below.
Caption: The cholesterol biosynthesis pathway highlighting the central role of FPPS and the inhibitory action of this compound.
Impact on SREBP-2 Signaling
The reduction in intracellular cholesterol levels resulting from FPPS inhibition is expected to activate the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway. SREBP-2 is a master transcriptional regulator of cholesterol homeostasis[6][7]. When cellular sterol levels are low, SREBP-2 is transported from the endoplasmic reticulum to the Golgi apparatus, where it is cleaved and activated[8]. The activated N-terminal domain of SREBP-2 then translocates to the nucleus and upregulates the expression of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR)[6][9]. This feedback mechanism attempts to restore cellular cholesterol levels. The interplay between FPPS inhibition and SREBP-2 activation is a critical consideration in the development of FPPS inhibitors for cholesterol-related disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. The oxidative pentose phosphate pathway in photosynthesis: a tale of two shunts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FPPS-IN-11 | FPPS inhibitor | Probechem Biochemicals [probechem.com]
- 6. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developmental and extrahepatic physiological functions of SREBP pathway genes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Synthesis of Farnesyl Pyrophosphate Synthase Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate (B85504) pathway, responsible for the synthesis of isoprenoid precursors essential for various cellular functions, including protein prenylation.[1] Its role in cancer and bone resorption diseases has made it a significant target for drug discovery.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of FPPS inhibitors, using a representative nitrogen-containing bisphosphonate (N-BP) as a core example. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and development in this area.
Introduction to Farnesyl Pyrophosphate Synthase and the Mevalonate Pathway
The mevalonate pathway is a fundamental metabolic cascade that produces isoprenoids, a diverse class of biomolecules including cholesterol, steroid hormones, and coenzyme Q10.[3] A key branch of this pathway is the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the post-translational modification of small GTPases like Ras and Rho.[1][2] This process, known as prenylation, is vital for the proper membrane localization and function of these signaling proteins.[1]
FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and subsequently with geranyl pyrophosphate (GPP) to form FPP.[1][4] By inhibiting FPPS, the production of FPP and downstream GGPP is reduced, leading to impaired prenylation of oncogenic proteins such as Ras, thereby disrupting their signaling cascades, including the Ras/ERK pathway.[5] This disruption can inhibit cell proliferation and induce apoptosis in cancer cells.[6][7]
The Mevalonate Signaling Pathway
The inhibition of FPPS has significant downstream effects on cellular signaling. The following diagram illustrates the central role of FPPS in the mevalonate pathway and its connection to the Ras/ERK signaling cascade.
Discovery and Synthesis of FPPS Inhibitors
Nitrogen-containing bisphosphonates (N-BPs) are a major class of FPPS inhibitors.[2] They are pyrophosphate analogs that chelate divalent cations in the enzyme's active site, mimicking the natural substrate.[1] The discovery of potent N-BPs often involves screening compound libraries and subsequent structure-activity relationship (SAR) studies to optimize their inhibitory activity.
General Synthesis of Nitrogen-Containing Bisphosphonates
While the exact synthesis of a specific proprietary compound like "this compound" is not publicly available, a general synthetic route for N-BPs can be outlined. The synthesis often involves the reaction of a carboxylic acid with phosphorous acid and phosphorus trichloride, followed by the introduction of a nitrogen-containing heterocycle.
Quantitative Data Presentation
The inhibitory potency of FPPS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various FPPS inhibitors against human FPPS (hFPPS).
| Compound Class | Representative Inhibitor | hFPPS IC50 (nM) | Reference |
| N-Bisphosphonate | Zoledronate | 2.5 | [1] |
| N-Bisphosphonate | Risedronate | 3.1 | [1] |
| N-Bisphosphonate | Pamidronate | 480 | [1] |
| Non-Bisphosphonate | BPH-715 | 15 | [8] |
Experimental Protocols
FPPS Inhibition Assay (Radiochemical Method)
This assay measures the incorporation of a radiolabeled substrate, [³H]-IPP, into the product, FPP.[8]
Materials and Reagents:
-
Recombinant Human FPPS
-
This compound (or other inhibitor)
-
Geranyl Diphosphate (GPP)
-
[³H]-Isopentenyl Diphosphate ([³H]-IPP)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Stop Solution: 0.8 M HCl
-
Extraction Solvent: Hexane (B92381)
-
Scintillation Cocktail
-
96-well microplates
-
Scintillation vials and counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor in the assay buffer. Prepare a substrate mix containing GPP and [³H]-IPP in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of the inhibitor dilutions or vehicle control. Add 70 µL of assay buffer containing recombinant human FPPS. Incubate at 37°C for 15-30 minutes.[8]
-
Initiate Enzymatic Reaction: Start the reaction by adding 20 µL of the substrate mix to each well. Incubate at 37°C for 20-30 minutes.[8]
-
Stop Reaction: Terminate the reaction by adding 100 µL of the stop solution.[8]
-
Product Extraction and Detection: Extract the [³H]-FPP product with hexane. Transfer an aliquot of the hexane phase to a scintillation vial, add scintillation cocktail, and measure radioactivity.[8]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.[8]
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on cell viability.
Materials and Reagents:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (or other inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow from inhibitor synthesis to biological evaluation.
Conclusion
The development of FPPS inhibitors represents a promising therapeutic strategy for various diseases. This guide has provided a comprehensive overview of the discovery, synthesis, and evaluation of these compounds, with a focus on nitrogen-containing bisphosphonates. The detailed protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development, aiming to advance the design and application of novel FPPS-targeting therapeutics.
References
- 1. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A novel role for farnesyl pyrophosphate synthase in fibroblast growth factor-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of farnesyl pyrophosphate synthase prevents angiotensin II-induced cardiac fibrosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Fpps-IN-2 and the Isoprenoid Pathway: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The isoprenoid biosynthesis pathway is a fundamental metabolic cascade responsible for the synthesis of a vast array of structurally and functionally diverse molecules essential for cellular life. These molecules, known as isoprenoids or terpenoids, include cholesterol, steroid hormones, dolichols, and the prenyl groups vital for the post-translational modification of proteins. A key regulatory enzyme in this pathway is Farnesyl Pyrophosphate Synthase (FPPS), which catalyzes the formation of farnesyl pyrophosphate (FPP). The critical role of FPPS in cellular processes has made it an attractive target for therapeutic intervention in a range of diseases, including bone disorders like osteoporosis, as well as cancer and infectious diseases. This technical guide focuses on Fpps-IN-2, a potent inhibitor of human FPPS (hFPPS), providing a comprehensive overview of its biochemical activity and its context within the isoprenoid pathway.
The Isoprenoid Biosynthesis Pathway
The isoprenoid pathway begins with the synthesis of the five-carbon building block, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). In eukaryotes, this occurs primarily through the mevalonate (B85504) (MVA) pathway. FPPS is a crucial enzyme that catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to produce the 15-carbon molecule, farnesyl pyrophosphate (FPP). FPP stands at a major branchpoint in the pathway, serving as a precursor for the synthesis of cholesterol, steroid hormones, and other vital molecules. It is also the substrate for the addition of a farnesyl group to proteins, a process known as farnesylation, which is a type of prenylation critical for the proper localization and function of many signaling proteins, including members of the Ras superfamily of small GTPases.
This compound: A Potent Inhibitor of Farnesyl Pyrophosphate Synthase
This compound, also identified as compound 4a, is a potent and orally active inhibitor of human farnesyl pyrophosphate synthase (hFPPS)[1][2]. Its inhibitory activity positions it as a valuable research tool and a potential therapeutic agent for diseases where FPPS activity is dysregulated, such as osteoporosis[1][2].
Quantitative Data
The inhibitory potency of this compound against hFPPS has been quantified, providing a key metric for its biochemical activity. This data is essential for comparing its efficacy with other FPPS inhibitors and for designing further experimental studies.
| Compound | Target | IC50 (µM) |
| This compound (compound 4a) | Human FPPS (hFPPS) | 1.108[2] |
Table 1: Inhibitory Potency of this compound
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of FPPS. By blocking the activity of this enzyme, this compound disrupts the isoprenoid biosynthesis pathway, leading to a depletion of FPP and downstream products. This has several important consequences for cellular signaling and function:
-
Inhibition of Protein Prenylation: A major downstream effect of FPPS inhibition is the suppression of protein prenylation. The attachment of farnesyl or geranylgeranyl groups to proteins, such as those in the Ras and Rho families, is crucial for their membrane localization and subsequent activation of signaling cascades that regulate cell growth, differentiation, and survival. Inhibition of this process is a key mechanism by which FPPS inhibitors exert their cellular effects.
-
Implications for Osteoporosis: In the context of osteoporosis, a disease characterized by excessive bone resorption by osteoclasts, FPPS inhibition is a validated therapeutic strategy. The proper function and survival of osteoclasts are dependent on the prenylation of small GTPases. By inhibiting FPPS, this compound can disrupt these processes, leading to osteoclast inactivation and apoptosis, thereby reducing bone resorption. In vivo studies have demonstrated the anti-osteoporosis efficacy of this compound in an ovariectomized rat model[1].
Below is a diagram illustrating the central role of FPPS in the isoprenoid pathway and the inhibitory action of this compound.
References
An In-depth Technical Guide on the Cellular Uptake and Distribution of Farnesyl Pyrophosphate Synthase (FPPS) Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "Fpps-IN-2". Therefore, this technical guide provides a comprehensive overview of the cellular uptake and distribution of well-characterized Farnesyl Pyrophosphate Synthase (FPPS) inhibitors, a class of compounds with significant therapeutic interest. The principles and methodologies described herein are applicable to the study of novel FPPS inhibitors.
Introduction
Farnesyl Pyrophosphate Synthase (FPPS) is a critical enzyme in the mevalonate (B85504) pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP). FPP is a precursor for the biosynthesis of essential molecules like sterols, dolichols, and ubiquinones. Additionally, FPP and its derivative, geranylgeranyl pyrophosphate (GGPP), are vital for the post-translational prenylation of small GTPases, which are crucial for various cellular functions.[1][2][3] The inhibition of FPPS has been a successful therapeutic strategy for bone resorption disorders and is being actively investigated for applications in oncology and infectious diseases.[1][2][3]
The therapeutic efficacy of FPPS inhibitors is intrinsically linked to their ability to enter target cells and reach their subcellular site of action. This guide delves into the mechanisms of cellular uptake and the subsequent subcellular distribution of two major classes of FPPS inhibitors: bisphosphonates and non-bisphosphonate allosteric inhibitors.
Classes of FPPS Inhibitors and Their General Uptake Characteristics
The cellular uptake of FPPS inhibitors is largely dictated by their chemical properties. The two main classes, bisphosphonates and non-bisphosphonate inhibitors, exhibit distinct uptake profiles.
-
Bisphosphonates (BPs): These are analogs of pyrophosphate and are characterized by a P-C-P backbone. Nitrogen-containing bisphosphonates (N-BPs) are potent inhibitors of FPPS. Their high affinity for bone mineral (hydroxyapatite) leads to their accumulation in skeletal tissues.[1][2] However, their charged nature generally results in poor oral bioavailability and limited uptake into non-skeletal tissues.[1]
-
Non-Bisphosphonate Allosteric Inhibitors: The limitations of bisphosphonates have driven the discovery of novel, non-bisphosphonate inhibitors that bind to an allosteric pocket on FPPS.[1][4][5][6] These compounds are typically more lipophilic and are designed to have improved pharmacokinetic properties, including better cellular uptake in soft tissues.[3][7][8]
Table 1: General Cellular Uptake Characteristics of FPPS Inhibitor Classes
| Inhibitor Class | Key Structural Feature | Primary Uptake Mechanism(s) | Target Tissue Profile | Reference |
| Bisphosphonates | P-C-P backbone, often with a nitrogen-containing side chain | Endocytosis (in osteoclasts), limited passive diffusion | High accumulation in bone, low uptake in soft tissues | [1][2] |
| Non-Bisphosphonate Allosteric Inhibitors | Diverse, often heterocyclic structures (e.g., quinolines, salicylic (B10762653) acids) | Primarily passive diffusion, potential for transporter-mediated uptake | Designed for improved uptake in soft tissues | [1][3][5] |
Mechanisms of Cellular Uptake
The entry of FPPS inhibitors into cells can occur through various mechanisms, depending on the cell type and the physicochemical properties of the inhibitor.
Endocytosis is a primary mechanism for the uptake of bisphosphonates, particularly in professional endocytic cells like osteoclasts. This process involves the engulfment of the drug into vesicles.
-
Clathrin-Mediated Endocytosis: This is a receptor-mediated process involving the formation of clathrin-coated pits.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane enriched in caveolin.
-
Macropinocytosis: This is a non-specific process involving the formation of large vesicles.
For more lipophilic, non-bisphosphonate inhibitors, passive diffusion across the plasma membrane is a likely route of entry. The rate of diffusion is governed by the compound's lipophilicity, size, and the concentration gradient across the membrane.
Caption: Workflow for elucidating the cellular uptake mechanisms of FPPS inhibitors.
Subcellular Distribution
Once inside the cell, the FPPS inhibitor must reach its target enzyme, which is primarily localized in the cytoplasm. The subcellular distribution of the inhibitor can significantly impact its efficacy.
-
Cytosolic Accumulation: For FPPS inhibitors to be effective, they must be present in the cytosol where FPPS is located.
-
Lysosomal Sequestration: A common fate for endocytosed molecules is trafficking to lysosomes. For bisphosphonates, release from the endo-lysosomal pathway is a critical step for their activity.
-
Mitochondrial Localization: Some studies suggest that certain FPPS inhibitors may also accumulate in mitochondria, which could contribute to off-target effects.
Table 2: Techniques for Studying Subcellular Distribution
| Technique | Principle | Information Obtained |
| Confocal Fluorescence Microscopy | Imaging of fluorescently labeled inhibitors co-localized with organelle-specific dyes. | Qualitative and semi-quantitative spatial distribution of the inhibitor within the cell. |
| Subcellular Fractionation | Separation of cellular organelles by differential centrifugation followed by quantification of the inhibitor in each fraction. | Quantitative data on the amount of inhibitor in different organelles (e.g., cytosol, mitochondria, lysosomes). |
| Immuno-electron Microscopy | Use of inhibitor-specific antibodies and gold-particle-conjugated secondary antibodies to visualize the inhibitor at the ultrastructural level. | High-resolution localization of the inhibitor within specific subcellular compartments. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cellular uptake and distribution.
This protocol is a standard method for quantifying the total amount of an inhibitor taken up by cells.[9][10]
-
Cell Culture: Plate cells (e.g., HEK293, cancer cell lines) in 24-well plates and grow to 80-90% confluency.
-
Inhibitor Preparation: Prepare a stock solution of the radiolabeled FPPS inhibitor (e.g., with ³H or ¹⁴C) and perform serial dilutions to the desired concentrations in assay buffer (e.g., HBSS with HEPES).
-
Incubation:
-
Wash the cells with pre-warmed assay buffer.
-
Add the radiolabeled inhibitor solutions to the wells.
-
For determining non-specific binding, include wells with a high concentration of the corresponding non-labeled inhibitor.
-
Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Termination of Uptake:
-
Aspirate the inhibitor solution.
-
Wash the cells rapidly three times with ice-cold PBS to remove extracellular inhibitor.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in parallel wells using a BCA assay to normalize the radioactivity counts.
-
Calculate the specific uptake by subtracting the non-specific binding from the total binding.
-
Express the results as pmol of inhibitor/mg of protein.
-
This protocol allows for the quantification of an inhibitor in different cellular compartments.
-
Cell Treatment and Harvesting:
-
Grow cells in large culture dishes and treat with the FPPS inhibitor for the desired time.
-
Wash the cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
-
Homogenization:
-
Resuspend the cell pellet in a hypotonic buffer.
-
Homogenize the cells using a Dounce homogenizer or a similar method to disrupt the plasma membrane while keeping the organelles intact.
-
-
Differential Centrifugation:
-
Step 1 (Nuclear Fraction): Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes). The pellet contains the nuclei.
-
Step 2 (Mitochondrial Fraction): Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes). The pellet contains the mitochondria.
-
Step 3 (Microsomal and Cytosolic Fractions): Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a very high speed (e.g., 100,000 x g for 60 minutes). The pellet contains the microsomal fraction (including ER and Golgi), and the supernatant is the cytosolic fraction.
-
-
Inhibitor Quantification: Quantify the amount of inhibitor in each fraction using an appropriate method (e.g., liquid scintillation counting for radiolabeled inhibitors, LC-MS/MS for non-labeled inhibitors).
-
Data Analysis: Express the results as the percentage of the total intracellular inhibitor found in each fraction.
Signaling Pathways Affected by FPPS Inhibition
The inhibition of FPPS leads to the depletion of FPP and GGPP, which in turn affects the prenylation of small GTPases like Ras, Rho, and Rac. This has downstream consequences on various signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 3. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric non-bisphosphonate FPPS inhibitors identified by fragment-based discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Allosteric Non-Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthase by Integrated Lead Finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric non-bisphosphonate inhibitors of farnesyl pyrophosphate synthase identified by fragment-based discovery - OAK Open Access Archive [oak.novartis.com]
- 7. pnas.org [pnas.org]
- 8. Non-Bisphosphonate Inhibitors of Isoprenoid Biosynthesis Identified via Computer-Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
Early In Vitro Studies of Fpps-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate (B85504) pathway, responsible for synthesizing farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] These isoprenoid lipids are vital for the post-translational modification (prenylation) of small GTPase signaling proteins, which are essential for various cellular processes.[1] Inhibition of FPPS disrupts these processes, making it a key therapeutic target for diseases characterized by excessive bone resorption, such as osteoporosis. Nitrogen-containing bisphosphonates (N-BPs), like Zoledronic Acid, are a well-established class of FPPS inhibitors. However, research into novel, non-bisphosphonate inhibitors continues to be an active area of drug discovery.
This document provides a technical overview of the early in vitro data available for Fpps-IN-2 (also identified as compound 4a ), a potent and orally active inhibitor of human FPPS (hFPPS). This compound has demonstrated potential for the treatment of osteoporosis, showing efficacy in in vivo models.[2] This guide summarizes the available quantitative data, provides detailed experimental protocols for representative in vitro assays, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data: Inhibitory Activity
The primary in vitro activity reported for this compound is its potent inhibition of human FPPS. The following table summarizes this key quantitative metric. For comparative purposes, data for Zoledronic Acid, a clinically approved bisphosphonate FPPS inhibitor, is also included.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound (compound 4a) | Human FPPS | Enzymatic Assay | 1.108 | [2][3] |
| Zoledronic Acid | Human FPPS | Enzymatic Assay | ~0.0041 (with preincubation) | [4] |
Signaling Pathways
To understand the mechanism of action of this compound, it is essential to visualize its place within the broader biochemical context. The following diagrams illustrate the Mevalonate Pathway, where FPPS functions, and the downstream RANKL signaling pathway, which is critical in osteoclast biology and the pathogenesis of osteoporosis.
Caption: The Mevalonate Pathway, highlighting the central role of FPPS and the point of inhibition by this compound.
Caption: RANKL signaling cascade in osteoclast precursors and the inhibitory effect of FPPS blockade.
Experimental Protocols
The following sections describe representative, detailed methodologies for key in vitro experiments used to characterize FPPS inhibitors.
Disclaimer: The following protocols are standard, widely used methods for evaluating FPPS inhibitors. The specific protocols used for the characterization of this compound are detailed in European Journal of Medicinal Chemistry, 2024, 276, 116679. As the full text of this publication is not publicly available at the time of writing, these representative protocols are provided for guidance.
In Vitro FPPS Enzymatic Inhibition Assay (Malachite Green Assay)
This colorimetric, endpoint assay quantifies the inorganic phosphate (B84403) (Pi) released from the pyrophosphate (PPi) product of the FPPS reaction after hydrolysis by inorganic pyrophosphatase. The amount of phosphate detected is inversely proportional to the inhibitory activity of the test compound.
a. Materials and Reagents:
-
Recombinant human FPPS (hFPPS)
-
This compound (or other test compounds)
-
Dimethylallyl pyrophosphate (DMAPP) or Geranyl pyrophosphate (GPP)
-
Isopentenyl pyrophosphate (IPP)
-
Inorganic Pyrophosphatase (from Saccharomyces cerevisiae)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Malachite Green Reagent A: Malachite green hydrochloride in sulfuric acid.[5]
-
Malachite Green Reagent B: Ammonium molybdate (B1676688) with a stabilizing agent.[5]
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well clear, flat-bottom microplates
b. Experimental Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions in Assay Buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme and Substrate Preparation:
-
Prepare an enzyme/pyrophosphatase mix by diluting hFPPS and inorganic pyrophosphatase in cold Assay Buffer to the desired working concentration.
-
Prepare a substrate mix containing GPP and IPP in Assay Buffer. Optimal concentrations should be determined empirically but are typically near the Km value for each substrate.
-
-
Assay Execution:
-
To each well of a 96-well plate, add 10 µL of the diluted test compound (or vehicle control for 0% and 100% activity).
-
Add 20 µL of the enzyme/pyrophosphatase mix to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate mix to each well.
-
Incubate the reaction for 20-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear range for the uninhibited control.
-
-
Detection:
-
Stop the reaction and develop the color by adding 25 µL of Malachite Green Reagent A, followed by 25 µL of Malachite Green Reagent B.
-
Incubate for 15-20 minutes at room temperature to allow for stable color development.
-
Read the absorbance at 620-640 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Prepare a phosphate standard curve to convert absorbance values to the concentration of phosphate produced.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Osteoclast Differentiation Assay (TRAP Staining)
This assay assesses the ability of a compound to inhibit the differentiation of macrophage precursor cells into mature, bone-resorbing osteoclasts, which are characterized by being multinucleated and expressing Tartrate-Resistant Acid Phosphatase (TRAP).
a. Materials and Reagents:
-
RAW 264.7 murine macrophage cell line[6]
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL), murine recombinant.[7]
-
This compound (or other test compounds)
-
TRAP Staining Kit (containing fixative, TRAP buffer, and chromogenic substrate)
-
96-well tissue culture plates
b. Experimental Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete Alpha-MEM and allow them to adhere overnight.
-
Induction of Differentiation:
-
The next day, replace the medium with fresh medium containing a pro-osteoclastogenic concentration of RANKL (e.g., 50 ng/mL).[7]
-
Add various concentrations of this compound (or vehicle control) to the appropriate wells. Include a "no RANKL" control to represent baseline conditions.
-
-
Incubation and Treatment:
-
Incubate the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Replace the medium with fresh medium containing RANKL and the respective concentrations of this compound every 2-3 days.
-
-
TRAP Staining:
-
After the incubation period, remove the culture medium and wash the cells gently with Phosphate Buffered Saline (PBS).
-
Fix the cells according to the TRAP staining kit manufacturer's instructions (typically with a formalin-based fixative) for 10 minutes.
-
Wash the cells again with deionized water.
-
Add the TRAP staining solution to each well and incubate at 37°C for 30-60 minutes, or until a visible purple/red color develops in the positive control wells.
-
-
Quantification and Analysis:
-
Wash the plate with water and allow it to air dry.
-
Identify and count the number of TRAP-positive, multinucleated (≥3 nuclei) cells under a light microscope. These are considered mature osteoclasts.
-
Alternatively, the total TRAP activity can be quantified by lysing the cells and performing a colorimetric assay on the lysate.
-
Calculate the dose-dependent inhibition of osteoclast formation by this compound and determine the IC50 value for this cellular process.
-
Experimental Workflow Visualization
The discovery and characterization of novel FPPS inhibitors typically follow a structured workflow, from initial screening to detailed in vitro characterization.
Caption: A generalized workflow for the in vitro screening and characterization of FPPS inhibitors.
References
- 1. Vol 31, No 25 (2024) - Current Medicinal Chemistry [rjeid.com]
- 2. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. Publications – Faculty of Medicine Cairo University [medicine.cu.edu.eg]
- 5. sciencellonline.com [sciencellonline.com]
- 6. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
Fpps-IN-2: An In-Depth Technical Guide for Cancer Cell Line Screening
A comprehensive overview of the farnesyl pyrophosphate synthase inhibitor, Fpps-IN-2, is currently unavailable in the public domain. Extensive searches for "this compound" did not yield specific data regarding its use in cancer cell line screening, its mechanism of action, or detailed experimental protocols. The available information focuses on the broader target, Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.
This guide, therefore, synthesizes the current understanding of FPPS as a therapeutic target in oncology and outlines general methodologies for screening and characterizing inhibitors like this compound, based on established protocols for similar compounds.
Introduction to Farnesyl Pyrophosphate Synthase (FPPS) as a Cancer Target
Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate pathway, responsible for synthesizing farnesyl pyrophosphate (FPP).[1] FPP is a precursor for the biosynthesis of numerous essential molecules, including cholesterol, dolichol, and ubiquinone.[1] Importantly, FPP and its derivative, geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification of small GTPases like Ras and Rho, a process known as prenylation.[1][2] These GTPases are crucial regulators of cell growth, differentiation, and survival, and their dysregulation is a hallmark of many cancers.
By inhibiting FPPS, the production of FPP and GGPP is reduced, thereby preventing the proper localization and function of key oncogenic proteins. This disruption of downstream signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells. Furthermore, FPPS has been implicated in fibroblast growth factor (FGF)-mediated signaling, suggesting a more complex role in modulating cellular responses to growth factors.[3]
The Mevalonate Pathway and its Role in Cancer
The mevalonate pathway is a vital metabolic cascade that produces isoprenoids, which are crucial for various cellular functions. In cancer, this pathway is often upregulated to meet the demands of rapid cell proliferation and membrane synthesis.
Caption: The Mevalonate Pathway and points of inhibition.
General Experimental Protocols for FPPS Inhibitor Screening
While specific protocols for this compound are not available, the following methodologies are commonly used to screen for and characterize FPPS inhibitors.
FPPS Inhibition Assay (Radiochemical Method)
This assay measures the enzymatic activity of FPPS by quantifying the incorporation of a radiolabeled substrate.
Materials and Reagents:
-
Recombinant Human FPPS
-
This compound (or other test compounds)
-
Geranyl Diphosphate (B83284) (GPP)
-
[¹⁴C]-Isopentenyl Diphosphate ([¹⁴C]-IPP) or [³H]-IPP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Stop Solution: Saturated NaCl
-
Extraction Solvent: Butanol
-
Scintillation Cocktail
-
96-well microplates
-
Liquid scintillation counter
Procedure:
-
Prepare Reagents: Prepare stock solutions and serial dilutions of the test compound. Prepare a substrate mix containing GPP and [¹⁴C]-IPP in the assay buffer.
-
Enzyme Reaction: Add assay buffer containing recombinant human FPPS to each well of a 96-well plate. Add the test compound at various concentrations. Incubate at 37°C for 15 minutes.
-
Initiate Reaction: Start the reaction by adding the substrate mix to each well. Incubate at 37°C for 20 minutes.
-
Stop Reaction and Extract Product: Stop the reaction by adding saturated NaCl. Extract the [¹⁴C]-FPP product by adding butanol and mixing thoroughly.
-
Detection: Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cancer Cell Line Viability Screening
High-throughput screening methods are employed to assess the effect of compounds on the viability of a large number of cancer cell lines. The PRISM (Profiling Relative Inhibition Simultaneously in Mixture) method is a powerful technique for multiplexed screening.[4][5]
Caption: Generalized workflow for PRISM-based cell line screening.[4][5]
General Protocol Outline:
-
Cell Line Barcoding: Assign a unique DNA barcode to each cancer cell line.
-
Cell Pooling: Create pools of barcoded cell lines.
-
Drug Plating: Plate the pooled cells into multi-well plates and treat with a dilution series of the test compound.
-
Incubation: Incubate the cells for a defined period (e.g., 5 days).
-
Lysis and Barcode Detection: Lyse the cells and measure the relative abundance of each barcode, which corresponds to the viability of each cell line.
-
Data Analysis: Analyze the data to determine the dose-response curves and sensitivity metrics (e.g., IC50) for each cell line.
Potential Signaling Pathways Modulated by FPPS Inhibition
Inhibition of FPPS is expected to impact several signaling pathways critical for cancer cell survival and proliferation. The primary mechanism is the disruption of protein prenylation.
Caption: Hypothesized signaling cascade following FPPS inhibition.
Data Presentation
Quantitative data from cell line screening experiments should be summarized in tables for easy comparison. Below is a template for presenting such data.
Table 1: Hypothetical IC50 Values of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | Data not available |
| MCF7 | Breast Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
| U87 | Glioblastoma | Data not available |
| K562 | Leukemia | Data not available |
Conclusion and Future Directions
While direct information on this compound is lacking, the critical role of its target, FPPS, in cancer biology makes it a compelling area for drug development. The methodologies outlined in this guide provide a framework for the systematic evaluation of novel FPPS inhibitors. Future research should focus on elucidating the specific activity of this compound across a broad panel of cancer cell lines, identifying biomarkers of sensitivity, and further characterizing its impact on downstream signaling pathways. Such studies will be crucial for determining the potential clinical utility of this compound as a targeted cancer therapeutic.
References
- 1. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights about the structure of farnesyl diphosphate synthase (FPPS) and the activity of bisphosphonates on the proliferation and ultrastructure of Leishmania and Giardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel role for farnesyl pyrophosphate synthase in fibroblast growth factor-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering the anti-cancer potential of non-oncology drugs by systematic viability profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRISM [theprismlab.org]
An In-Depth Pharmacological Guide to Fpps-IN-2: A Novel Diamidine-Based FPPS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Fpps-IN-2" is a designated placeholder for a representative, novel, non-bisphosphonate farnesyl pyrophosphate synthase (FPPS) inhibitor. The data and methodologies presented herein are based on published findings for a specific diamidine-based FPPS inhibitor, referred to as compound 7 in the scientific literature, to illustrate the pharmacological profile of this emerging class of compounds.[1]
Executive Summary
Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate (B85504) pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP), a precursor for essential biomolecules including sterols, dolichols, and ubiquinones.[2] Inhibition of FPPS disrupts the prenylation of small GTPases like Ras and Rho, which are crucial for intracellular signaling pathways that control cell growth, differentiation, and survival.[3][4] While nitrogen-containing bisphosphonates are established FPPS inhibitors, their high bone affinity limits their application for soft-tissue cancers.[5] this compound represents a novel class of lipophilic, diamidine-based FPPS inhibitors designed for improved soft tissue penetration, offering potential as a therapeutic agent for various cancers.[1] This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualization of relevant biological pathways.
Mechanism of Action
This compound exerts its therapeutic effect through the direct inhibition of farnesyl pyrophosphate synthase (FPPS). Unlike traditional bisphosphonate inhibitors that primarily target the allylic substrate (DMAPP/GPP) binding site (S1) of FPPS, this compound exhibits a unique binding mode.[1] Structural studies have revealed that this diamidine inhibitor binds to a novel site, designated S4, while also occupying portions of the homoallylic (IPP) binding site (S2) and an allosteric site (S3).[1] This distinct interaction profile distinguishes it from other known FPPS inhibitors and may offer advantages in terms of specificity and circumvention of resistance mechanisms.
By inhibiting FPPS, this compound prevents the synthesis of FPP and the subsequent geranylgeranyl pyrophosphate (GGPP). This depletion of isoprenoid precursors critically impairs the post-translational prenylation of small GTPase signaling proteins, including members of the Ras and Rho families.[3] Unprenylated GTPases cannot anchor to the cell membrane, rendering them inactive and unable to participate in downstream signaling cascades that are often hyperactive in cancer cells, thereby leading to the inhibition of cell proliferation and induction of apoptosis.[4][6]
Quantitative Pharmacological Data
The inhibitory activity and physicochemical properties of this compound (based on compound 7) are summarized below.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 1.8 µM | Human | in vitro enzymatic assay | [1] |
| clogP | 4.3 | N/A | Calculated | [1] |
Note: For comparison, the potent bisphosphonate inhibitor zoledronate has an IC50 of 0.2 µM under similar assay conditions.[1]
Signaling Pathways and Experimental Workflows
FPPS Signaling Pathway and Downstream Effects
The following diagram illustrates the central role of FPPS in the mevalonate pathway and the downstream consequences of its inhibition by this compound.
Caption: Inhibition of FPPS by this compound blocks the synthesis of FPP and GGPP.
Experimental Workflow: FPPS Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory activity of a compound against FPPS using a continuous spectrophotometric assay.
Caption: Workflow for a continuous spectrophotometric FPPS inhibition assay.
Logical Relationship: From FPPS Inhibition to Cellular Effects
This diagram illustrates the logical cascade from the molecular target inhibition to the ultimate cellular outcomes.
References
- 1. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of farnesyl pyrophosphate synthase prevents angiotensin II-induced cardiac fibrosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric non-bisphosphonate FPPS inhibitors identified by fragment-based discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyl Pyrophosphate Synthase as a Target for Drug Development: Discovery of Natural-Product-Derived Inhibitors and Their Activity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FPPS-IN-2 in Cell Culture
Introduction
Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the mevalonate (B85504) pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP). FPP is a critical precursor for the biosynthesis of various essential molecules, including cholesterol, dolichol, and ubiquinone.[1] Furthermore, FPP and its derivative, geranylgeranyl pyrophosphate (GGPP), are utilized in protein prenylation, a post-translational modification crucial for the proper localization and function of proteins like small GTPases of the Ras and Rho families.[1][2] Given its central role in cellular metabolism and signaling, FPPS has emerged as a significant therapeutic target, particularly in cancer research.[3] FPPS-IN-2 is a small molecule inhibitor of FPPS. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, and relevant signaling pathways.
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HT29 | 48 | 107.2[4] |
| Hep-G2 | 48 | 140.6[4] |
| Caco-2 | 48 | >160[4] |
Note: The data presented is representative of typical results obtained with small molecule inhibitors and is adapted from studies on other compounds.[4] Researchers should determine the IC50 for this compound in their specific cell lines of interest.
Table 2: Effect of this compound on Apoptosis-Related Gene Expression
| Cell Line | Gene | Expression Change |
| Hep-G2 | Bcl2 | Marked Decrease[4] |
| HT29 | Bcl2 | Marked Decrease[4] |
| Hep-G2 | APAF1 | Marked Decrease[4] |
| HT29 | APAF1 | Marked Decrease[4] |
Note: This table illustrates the expected qualitative changes in gene expression based on the known mechanisms of apoptosis induction. Quantitative analysis should be performed using methods like qRT-PCR.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general procedure for culturing adherent cancer cell lines.
Materials:
-
Human colon cancer cell line (e.g., HT29, Caco-2) or human liver cancer cell line (e.g., Hep-G2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
6-well, 12-well, or 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks with complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, subculture them.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Seed the cells into new flasks or plates at the desired density for subsequent experiments.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Centrifuge the cell suspension at 200 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: this compound inhibits FPPS, a key enzyme in the mevalonate pathway.
Caption: Experimental workflow for evaluating the effects of this compound on cancer cells.
References
- 1. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights about the structure of farnesyl diphosphate synthase (FPPS) and the activity of bisphosphonates on the proliferation and ultrastructure of Leishmania and Giardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of apoptosis in Caco-2, Hep-G2, and HT29 cancer cell lines following exposure to Toxoplasma gondii peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fpps-IN-2: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fpps-IN-2 is a small molecule inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][2] Understanding the stability and optimal storage conditions of this compound is critical for ensuring its integrity and activity in preclinical research and drug development. These application notes provide a comprehensive overview of recommended storage conditions, stability profiles under various stress conditions, and detailed protocols for assessing the stability of this compound.
Disclaimer: The quantitative stability data presented in this document is illustrative and based on general knowledge of similar small molecule enzyme inhibitors. It is strongly recommended to perform compound-specific stability studies for this compound to establish definitive storage and handling guidelines.
Recommended Storage and Handling
Proper storage is essential to maintain the chemical integrity and biological activity of this compound.
Solid Form
For long-term storage, this compound in its solid (lyophilized powder) form should be stored at -20°C or lower . The container should be tightly sealed and protected from light and moisture. For short-term storage (weeks), refrigeration at 4°C is acceptable if the compound is kept in a desiccated environment.
Solution Form
The stability of this compound in solution is dependent on the solvent, pH, and temperature.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) in an appropriate organic solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C . Unused portions of reconstituted enzyme solutions can be stored at 4°C for a short period (not exceeding 72 hours), preferably with the addition of 20% glycerol.[3]
-
Aqueous Solutions: The stability of this compound in aqueous buffers is pH-dependent. For experimental use, prepare fresh dilutions from the frozen stock solution. Avoid prolonged storage in aqueous solutions, especially at neutral or alkaline pH, where hydrolysis may occur.
Stability Profile of this compound
The following table summarizes the expected stability of this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.
| Condition | Parameter | Specification (Illustrative) | Potential Degradation Pathway |
| Temperature | -20°C (Solid) | >99% recovery after 24 months | Minimal degradation |
| 4°C (Solid, desiccated) | >98% recovery after 12 months | Minimal degradation | |
| 25°C (Solid) | ~95% recovery after 6 months | Potential for slow degradation | |
| 40°C (Solid) | Significant degradation observed | Thermal decomposition | |
| -80°C (in DMSO) | >99% recovery after 12 months | Minimal degradation | |
| -20°C (in DMSO) | >98% recovery after 6 months | Minimal degradation | |
| pH (in aqueous buffer) | pH 3 (Acidic) | Moderate degradation | Acid-catalyzed hydrolysis |
| pH 7 (Neutral) | Slow degradation | Hydrolysis | |
| pH 9 (Basic) | Rapid degradation | Base-catalyzed hydrolysis | |
| Oxidation | 3% H₂O₂ | Significant degradation | Oxidation of susceptible functional groups |
| Photostability | UV/Visible Light | Potential for degradation | Photodegradation |
FPPS Signaling Pathway
This compound targets Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate pathway, which is responsible for the synthesis of isoprenoids. Inhibition of FPPS disrupts the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These molecules are essential for the post-translational prenylation of small GTPases like Ras, Rho, and Rac, which are crucial for various cellular processes, including cell signaling, proliferation, and survival.[2]
Figure 1: Simplified signaling pathway of FPPS and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[4][5]
Forced Degradation Study
This study is designed to identify potential degradation products and pathways under harsh conditions.[6]
Objective: To evaluate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound (solid)
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, validated HPLC-UV or LC-MS system, photostability chamber, oven
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO or methanol).
-
-
Acid Hydrolysis:
-
Mix the this compound stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the this compound stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store solid this compound in an oven at 60°C for 7 days.
-
Dissolve the heat-stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
-
Analysis:
-
Analyze all samples and a non-degraded control by a validated stability-indicating HPLC or LC-MS method.
-
Determine the percentage of this compound remaining and identify any major degradation products.
-
Long-Term Stability Study
This study evaluates the stability of this compound under recommended storage conditions over an extended period.
Objective: To determine the shelf-life of this compound in solid form and in a stock solution.
Materials:
-
This compound (solid)
-
DMSO
-
Validated HPLC-UV or LC-MS system
-
Temperature and humidity-controlled stability chambers
Protocol:
-
Sample Preparation:
-
Solid Form: Place accurately weighed samples of solid this compound into sealed, light-protected vials.
-
Solution Form: Prepare a 10 mM stock solution of this compound in DMSO, aliquot into single-use vials, and seal.
-
-
Storage Conditions:
-
Place the solid samples in stability chambers at:
-
-20°C ± 2°C
-
4°C ± 2°C / ambient humidity
-
25°C ± 2°C / 60% ± 5% RH
-
-
Place the solution samples in freezers at:
-
-20°C ± 5°C
-
-80°C ± 10°C
-
-
-
Time Points:
-
Analyze the samples at predetermined time points, for example: 0, 1, 3, 6, 9, 12, 18, and 24 months.
-
-
Analysis:
-
At each time point, retrieve the samples and allow them to equilibrate to room temperature.
-
Prepare the samples for analysis using a validated HPLC-UV or LC-MS method.
-
Determine the concentration of this compound remaining and assess for the appearance of any degradation products.
-
Evaluate physical properties such as appearance and solubility.
-
Experimental Workflow for Stability Testing
The following diagram illustrates a general workflow for conducting stability studies on this compound.
Figure 2: General experimental workflow for assessing the stability of this compound.
References
- 1. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme activity maintenance strategy: comparison and optimization suggestions for storage conditions of two forms - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. database.ich.org [database.ich.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Fpps-IN-2 In Vitro Enzymatic Assay: A Detailed Protocol for Drug Discovery and Development
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the mevalonate (B85504) pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP). FPP is a critical precursor for the biosynthesis of various essential molecules, including sterols, dolichols, and ubiquinones. Furthermore, FPP and its derivative, geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational prenylation of small GTPases, which are crucial for intracellular signaling pathways regulating cell growth, differentiation, and survival. Inhibition of FPPS disrupts these vital cellular processes, making it an attractive target for the development of therapeutics for a range of diseases, including bone disorders and cancer.
This document provides a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of a putative FPPS inhibitor, "Fpps-IN-2". The protocol is based on a robust and sensitive radiochemical method that measures the incorporation of radiolabeled isopentenyl pyrophosphate ([³H]-IPP) into farnesyl pyrophosphate.
Principle of the Assay
The enzymatic activity of FPPS is quantified by measuring the rate of condensation of geranyl pyrophosphate (GPP) with [³H]-isopentenyl pyrophosphate ([³H]-IPP) to form [³H]-farnesyl pyrophosphate ([³H]-FPP). The radiolabeled product is then separated from the unreacted radiolabeled substrate by extraction with an organic solvent. The amount of radioactivity in the organic phase, which is proportional to the amount of [³H]-FPP produced, is measured using a liquid scintillation counter. The presence of an FPPS inhibitor, such as this compound, will reduce the rate of [³H]-FPP formation, leading to a decrease in the measured radioactivity.
Signaling Pathway of FPPS and Inhibition
FPPS is a central enzyme in the mevalonate pathway. This pathway starts with acetyl-CoA and culminates in the production of IPP and its isomer dimethylallyl pyrophosphate (DMAPP). FPPS catalyzes the sequential condensation of IPP with DMAPP to form GPP, and then a second IPP molecule with GPP to yield FPP. FPP serves as a branch-point for the synthesis of cholesterol, steroid hormones, and non-sterol isoprenoids. This compound is a hypothetical inhibitor that is presumed to block the catalytic activity of FPPS, thereby depleting the downstream products of the mevalonate pathway.
Caption: The Mevalonate Pathway and the site of action for this compound.
Experimental Workflow
The following diagram outlines the major steps involved in the this compound in vitro enzymatic assay.
Caption: Workflow for the this compound in vitro enzymatic assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format.
Materials and Reagents
-
Recombinant Human FPPS: (e.g., purified, active enzyme)
-
This compound: (or other test inhibitor)
-
Geranyl Pyrophosphate (GPP): (Sigma-Aldrich or equivalent)
-
[³H]-Isopentenyl Pyrophosphate ([³H]-IPP): (PerkinElmer or equivalent, specific activity ~20-60 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
Stop Solution: 0.8 M HCl
-
Extraction Solvent: n-Hexane or Butanol
-
Scintillation Cocktail: (e.g., Ultima Gold™, PerkinElmer)
-
96-well microplates: (e.g., polypropylene)
-
Scintillation vials
-
Liquid scintillation counter
-
Dimethyl sulfoxide (B87167) (DMSO)
Assay Procedure
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of concentrations for testing. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
Prepare a substrate mix containing GPP and [³H]-IPP in Assay Buffer. A typical final concentration in the assay is 10 µM GPP and 10 µM [³H]-IPP.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 10 µL of the serially diluted this compound solutions or vehicle control (Assay Buffer with the same percentage of DMSO) to each well.
-
Add 70 µL of Assay Buffer containing the appropriate amount of recombinant human FPPS to each well. A typical final enzyme concentration is in the low nanomolar range (e.g., 5-10 nM).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Enzymatic Reaction:
-
Start the reaction by adding 20 µL of the substrate mix (GPP and [³H]-IPP) to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
-
Stop the Reaction:
-
Terminate the reaction by adding 100 µL of the Stop Solution (0.8 M HCl) to each well. The acidic conditions will hydrolyze the diphosphate (B83284) group of the unreacted [³H]-IPP, while the product, [³H]-FPP, remains stable.
-
-
Product Extraction and Detection:
-
Add 200 µL of the extraction solvent (e.g., n-hexane or butanol) to each well.
-
Mix thoroughly by pipetting or shaking.
-
Centrifuge the plate briefly to separate the organic and aqueous phases.
-
Transfer a defined volume (e.g., 150 µL) of the organic phase containing the [³H]-FPP to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail (e.g., 4 mL) to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Percentage of Inhibition:
-
Determine the average CPM for the no-inhibitor control (maximum activity) and the background (no enzyme control).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Data Presentation
The inhibitory activities of various compounds against FPPS can be summarized in a table for easy comparison. The following table provides example IC₅₀ values for known FPPS inhibitors.
| Compound | Type | Target Organism | IC₅₀ (nM) | Reference |
| Zoledronate | Nitrogen-containing Bisphosphonate | Human | ~4.1 | [1] |
| Risedronate | Nitrogen-containing Bisphosphonate | Human | ~5.7 | [1] |
| Ibandronate | Nitrogen-containing Bisphosphonate | Human | ~25 | [1] |
| Alendronate | Nitrogen-containing Bisphosphonate | Human | ~260 | [1] |
| Pamidronate | Nitrogen-containing Bisphosphonate | Human | ~353 | [1] |
| Thienopyrimidine derivative | Non-bisphosphonate | Human | ~100 | - |
| Dihydropyridone derivative | Non-bisphosphonate | Human | ~500 | - |
Note: The IC₅₀ values can vary depending on the specific assay conditions (e.g., substrate concentrations, pre-incubation time). The values presented here are for comparative purposes.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro enzymatic assay of this compound, a hypothetical inhibitor of Farnesyl Pyrophosphate Synthase. The described radiochemical assay is a sensitive and reliable method for determining the potency of FPPS inhibitors and is a valuable tool in the drug discovery and development process for novel therapeutics targeting the mevalonate pathway. Careful adherence to the protocol and appropriate data analysis will yield reproducible and accurate results for the characterization of potential FPPS inhibitors.
References
Application Notes and Protocols for Fpps-IN-2 in Bone Resorption Studies
Introduction
Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate (B85504) pathway, playing a pivotal role in the biosynthesis of isoprenoids. These molecules are essential for the post-translational modification of small GTPases, which are crucial for the function and survival of osteoclasts, the primary cells responsible for bone resorption. Inhibition of FPPS disrupts these processes, leading to decreased osteoclast activity and a reduction in bone resorption. This makes FPPS a key therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis.
Note on Fpps-IN-2: Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound". The following application notes and protocols are based on the established methodologies for studying Farnesyl Pyrophosphate Synthase (FPPS) inhibitors in the context of bone resorption research. The data presented is hypothetical and representative of typical results expected for a potent and selective FPPS inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, a putative FPPS inhibitor, in key in vitro assays relevant to bone resorption.
| Parameter | Value | Assay Condition |
| FPPS Enzyme Inhibition | ||
| IC50 (Human FPPS) | 50 nM | Recombinant human FPPS, in vitro enzyme activity assay |
| Osteoclast Activity | ||
| IC50 (Osteoclast Formation) | 150 nM | RANKL-stimulated mouse bone marrow macrophages |
| Inhibition of Bone Resorption | 85% at 500 nM | Pit formation assay on dentin slices |
| Cell Viability | ||
| CC50 (Osteoclast Precursors) | > 10 µM | Mouse bone marrow macrophages, 72h incubation |
| CC50 (Osteoblasts) | > 20 µM | Primary human osteoblasts, 72h incubation |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by the inhibition of FPPS in osteoclasts. FPPS is a key enzyme in the mevalonate pathway, producing FPP and GGPP which are essential for the prenylation of small GTPases like Ras, Rho, and Rac. These GTPases are critical for osteoclast function, including cytoskeletal arrangement and ruffled border formation necessary for bone resorption.
Experimental Protocols
In Vitro Osteoclast Differentiation Assay
This protocol assesses the effect of this compound on the formation of mature osteoclasts from precursor cells.
Materials:
-
Bone marrow cells isolated from mice
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL)
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or other FPPS inhibitor)
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
96-well plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice and culture them in alpha-MEM with 10% FBS and M-CSF (30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).
-
Seed the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with various concentrations of this compound along with M-CSF (30 ng/mL) and RANKL (50 ng/mL). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, fix the cells with 4% paraformaldehyde for 10 minutes.
-
Stain the cells for TRAP activity according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
Bone Resorption Pit Formation Assay
This assay evaluates the effect of this compound on the bone-resorbing activity of mature osteoclasts.
Materials:
-
Dentin or bone slices
-
Mature osteoclasts (generated as described above)
-
This compound
-
Alpha-MEM with 10% FBS
-
Sonicator
-
Scanning Electron Microscope (SEM) or light microscope with image analysis software
Procedure:
-
Place sterile dentin or bone slices into the wells of a 96-well plate.
-
Seed mature osteoclasts onto the slices.
-
Treat the cells with different concentrations of this compound.
-
Incubate for 48-72 hours.
-
Remove the cells from the slices by sonication in ammonium (B1175870) hydroxide.
-
Stain the slices with toluidine blue or analyze directly by SEM to visualize the resorption pits.
-
Quantify the total area of resorption pits using image analysis software.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a novel FPPS inhibitor in bone resorption studies.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of a novel FPPS inhibitor, such as the hypothetical this compound, on bone resorption. By following these methodologies, it is possible to elucidate the compound's mechanism of action, determine its potency and efficacy in vitro, and pave the way for further in vivo studies to assess its therapeutic potential in bone loss-related disorders.
Application Notes and Protocols for the Use of Farnesyl Pyrophosphate Synthase (FPPS) Inhibitors in Anti-Tumor Research
Introduction
Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate (B85504) pathway, responsible for synthesizing isoprenoids essential for various cellular functions, including protein prenylation.[1] The post-translational modification of small GTPases like Ras and Rho by farnesylation and geranylgeranylation is vital for their proper membrane localization and function in signal transduction pathways that regulate cell growth, proliferation, and survival.[1][2][3] Dysregulation of these pathways is a hallmark of many cancers, making FPPS a compelling target for anti-tumor drug development.[1][2][4]
While a specific inhibitor designated "Fpps-IN-2" is not prominently documented in scientific literature, this document provides a comprehensive overview and detailed protocols for the application of FPPS inhibitors as a class in anti-tumor research. The principles and methodologies described herein are applicable to the characterization and utilization of both established and novel FPPS inhibitors.
Mechanism of Action of FPPS Inhibitors in Cancer
FPPS inhibitors exert their anti-tumor effects primarily through the disruption of the mevalonate pathway. This leads to two main downstream consequences:
-
Inhibition of Protein Prenylation: By blocking the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), FPPS inhibitors prevent the prenylation of small GTPases such as Ras and Rho.[2][5][6] This impairs their signaling functions, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[3][5][6]
-
Immune System Activation: The inhibition of FPPS results in the intracellular accumulation of isopentenyl pyrophosphate (IPP).[2][7] IPP is a phosphoantigen that can activate Vγ9Vδ2 T cells, a subset of γδ T cells, stimulating an anti-tumor immune response.[2][3][7]
Signaling Pathway
The following diagram illustrates the central role of FPPS in the mevalonate pathway and the downstream effects of its inhibition on cancer-related signaling.
Quantitative Data of Representative FPPS Inhibitors
The inhibitory activities of various FPPS inhibitors have been characterized. The following tables summarize key quantitative data for both bisphosphonate and non-bisphosphonate inhibitors.
Table 1: Inhibitory Activity of Bisphosphonate FPPS Inhibitors
| Compound | Target | IC50 | Cell Line | Assay Type |
|---|---|---|---|---|
| Zoledronic Acid | Human FPPS | 0.2 µM | - | Enzymatic Assay |
| Risedronate | Human FPPS | - | - | - |
| Alendronate | Human FPPS | - | - | - |
| Pamidronate | Human FPPS | - | - | - |
Table 2: Inhibitory Activity of Non-Bisphosphonate FPPS Inhibitors
| Compound | Target | IC50 | Cell Line | Assay Type |
|---|---|---|---|---|
| Diamidine Inhibitor 7 | Human FPPS | 1.8 µM | - | Enzymatic Assay[8] |
| Carnosic Acid | Human FPPS | 20.0 µM | Pancreatic Cancer | Enzymatic Assay[9] |
| Carnosol | Human FPPS | 13.3 µM | Pancreatic Cancer | Enzymatic Assay[9] |
| N6-benzyladenosine derivatives | Human FPPS | Varies | U87MG glioma | Cell-based & Enzymatic[4] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the anti-tumor activity of FPPS inhibitors.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of an FPPS inhibitor.
FPPS Enzymatic Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of a compound on FPPS enzyme activity.
Materials:
-
Recombinant human FPPS enzyme
-
FPPS inhibitor (e.g., "this compound")
-
Substrates: Geranyl pyrophosphate (GPP) and [³H]-isopentenyl pyrophosphate ([³H]-IPP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT)
-
Stop solution (e.g., 0.8 M HCl)
-
Scintillation cocktail and vials
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare serial dilutions of the FPPS inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions. Include a vehicle control (0% inhibition) and a known FPPS inhibitor as a positive control.
-
Add the recombinant human FPPS enzyme to each well and pre-incubate for 15-30 minutes at 37°C.[10]
-
Prepare the substrate mix containing GPP and [³H]-IPP in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mix to each well.
-
Incubate the plate at 37°C for 20-30 minutes, ensuring the reaction remains in the linear range.[10]
-
Stop the reaction by adding the stop solution.[10]
-
Extract the radiolabeled product, [³H]-FPP.
-
Add scintillation cocktail to the extracted product and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay
This protocol measures the effect of the FPPS inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3, Panc-1)
-
Complete cell culture medium
-
FPPS inhibitor
-
XTT or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the FPPS inhibitor. Include a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Add the XTT or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Protein Prenylation
This protocol assesses the effect of the FPPS inhibitor on the prenylation status of small GTPases.
Materials:
-
Cancer cells treated with the FPPS inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Ras, anti-RhoA, anti-HDJ2/DNAJA1, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cancer cells with the FPPS inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C. Unprenylated proteins often migrate slower on SDS-PAGE.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band shifts or changes in protein levels to assess the inhibition of prenylation.
Rescue Experiment
This experiment confirms that the observed anti-proliferative effects are due to the inhibition of the mevalonate pathway.
Materials:
-
Cancer cells
-
FPPS inhibitor
-
Farnesol (FOH) and/or Geranylgeraniol (GGOH)
-
Cell viability assay reagents
Procedure:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with the IC50 concentration of the FPPS inhibitor.
-
Co-treat a subset of the inhibitor-treated cells with FOH or GGOH.[3] These prenyl alcohols can be metabolized by cells to FPP and GGPP, bypassing the FPPS inhibition.[3]
-
Include controls for vehicle, inhibitor alone, and FOH/GGOH alone.
-
Incubate for 72 hours.
-
Perform a cell viability assay as described above.
-
A rescue of cell viability in the co-treated wells indicates that the inhibitor's effect is on-target.[3]
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of the FPPS inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
FPPS inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the FPPS inhibitor to the treatment group according to a predetermined dosing schedule (e.g., daily, twice weekly). The control group receives the vehicle.
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Compare the tumor growth between the control and treatment groups to determine the anti-tumor efficacy.
Disclaimer: All experimental protocols should be performed in accordance with institutional and national guidelines for laboratory safety and animal welfare. The concentrations of inhibitors and treatment times may need to be optimized for specific cell lines and experimental conditions.
References
- 1. What are FDPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 4. NMR for screening and a biochemical assay: Identification of new FPPS inhibitors exerting anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Farnesyl Pyrophosphate Synthase as a Target for Drug Development: Discovery of Natural-Product-Derived Inhibitors and Their Activity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Co-treatment of Fpps-IN-2 with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fpps-IN-2 is a potent and selective, non-bisphosphonate inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway. This pathway is responsible for the synthesis of isoprenoid precursors, which are vital for the post-translational modification (prenylation) of small GTPases such as Ras, Rho, and Rac. These proteins are key regulators of cell growth, differentiation, and survival. Dysregulation of the mevalonate pathway has been implicated in the progression of various cancers, making FPPS a compelling target for anticancer drug development.
The inhibition of FPPS by this compound leads to the depletion of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This disruption of protein prenylation impairs the localization and function of oncogenic signaling proteins, ultimately inducing apoptosis in cancer cells. Pre-clinical studies have demonstrated that combining FPPS inhibitors with traditional chemotherapy agents can result in synergistic antitumor effects, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance.
These application notes provide a comprehensive overview of the co-treatment of this compound with common chemotherapy drugs, including doxorubicin, paclitaxel (B517696), and cisplatin (B142131). Detailed protocols for key in vitro experiments are provided to enable researchers to investigate the synergistic effects of these drug combinations.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by targeting a key metabolic pathway, while chemotherapeutic agents act through various mechanisms, including DNA damage and microtubule disruption. The combination of these agents can lead to a multi-pronged attack on cancer cells, enhancing cell death and inhibiting tumor growth.
This compound:
-
Inhibition of the Mevalonate Pathway: this compound blocks the synthesis of FPP and GGPP.
-
Disruption of Protein Prenylation: The lack of FPP and GGPP prevents the farnesylation and geranylgeranylation of small GTPases like Ras and Rho.
-
Inhibition of Oncogenic Signaling: Non-prenylated Ras and Rho proteins cannot anchor to the cell membrane and are therefore inactive, leading to the downregulation of pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
-
Induction of Apoptosis: The disruption of these critical signaling pathways triggers programmed cell death (apoptosis).
Chemotherapy Drugs:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis.
-
Paclitaxel: A taxane (B156437) that stabilizes microtubules, leading to mitotic arrest and apoptosis.
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and activation of apoptotic pathways, often in a p53-dependent manner.
Synergistic Interactions:
The co-administration of this compound with these chemotherapy drugs can result in enhanced anticancer activity through several mechanisms:
-
Enhanced Apoptosis: this compound-induced inhibition of pro-survival signaling can lower the threshold for apoptosis induction by chemotherapy-induced DNA damage or mitotic stress.
-
Cell Cycle Arrest: Both FPPS inhibitors and chemotherapy agents can induce cell cycle arrest at different phases, leading to a more potent anti-proliferative effect. For instance, studies have shown that zoledronic acid, a bisphosphonate FPPS inhibitor, can induce S-phase or G2/M arrest depending on the cell type, which can sensitize cells to the effects of cisplatin.[1]
-
Overcoming Drug Resistance: In some cases, FPPS inhibition can re-sensitize resistant cancer cells to chemotherapy. For example, zoledronic acid has been shown to reverse cisplatin resistance in nasopharyngeal carcinoma cells.[2]
Signaling Pathway Diagram:
Caption: Signaling pathway of this compound and chemotherapy co-treatment.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the co-treatment of an FPPS inhibitor (zoledronic acid) with various chemotherapy drugs in different cancer cell lines.
Table 1: Cell Viability (IC50 Values in µM)
| Cell Line | Drug | IC50 (Single Agent) | IC50 (Combination) | Fold Change | Reference |
| MCF-7 (Breast Cancer) | Doxorubicin | ~0.5 | Not explicitly stated, but synergistic | - | [3] |
| Zoledronic Acid | ~100 | Not explicitly stated, but synergistic | - | [3] | |
| MDA-MB-231 (Breast Cancer) | Paclitaxel | ~0.01 | Synergistic reduction in cell number | - | [4] |
| Zoledronic Acid | ~50 | Synergistic reduction in cell number | - | [4] | |
| A549 (Lung Cancer) | Cisplatin | >5 (resistant) | Cytotoxicity increased from 25% to 70% | - | [5] |
| Zoledronic Acid | ~100 | - | - | [5] | |
| U2-OS (Osteosarcoma) | Cisplatin | >100 ng/ml (resistant) | Growth inhibitory effect observed | - | [1] |
| Zoledronic Acid | Not specified | - | - | [1] |
Note: IC50 values can vary significantly between studies depending on the experimental conditions (e.g., cell density, incubation time). The data presented here are for illustrative purposes.
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Cell Line | Treatment | % Apoptosis (Control) | % Apoptosis (Single Agent) | % Apoptosis (Combination) | Fold Increase | Reference |
| MCF-7 (Breast Cancer) | Zoledronic Acid + Paclitaxel | <5% | Paclitaxel: ~10% Zoledronic Acid: ~15% | ~40-50% | 4-5 fold | [4] |
| MDA-MB-231 (Breast Cancer) | Zoledronic Acid + Paclitaxel | <5% | Paclitaxel: ~12% Zoledronic Acid: ~18% | ~50-60% | 4-5 fold | [4] |
| A549 (Lung Cancer) | Zoledronic Acid + Cisplatin | Not specified | Significant apoptosis with combination | Significant increase | - | [5] |
| MDA-MB-436 in vivo (Breast Cancer) | Doxorubicin + Zoledronic Acid | Low | Low | Substantial increase in active caspase-3 | - | [6] |
Table 3: Cell Cycle Analysis (% of Cells in Each Phase)
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| U2-OS (Osteosarcoma) | Zoledronic Acid | Decrease | Increase (transient) | Arrest at 96h | [1] |
| U2-OS/175 (Osteosarcoma, p53 mutant) | Zoledronic Acid | - | Transient accumulation | - | [1] |
| SAOS (Osteosarcoma, p53/pRb null) | Zoledronic Acid | - | Transient accumulation | - | [1] |
| HNE1/CDDP (Nasopharyngeal Carcinoma, Cisplatin-resistant) | Zoledronic Acid | - | S-phase arrest | - | [2] |
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the synergistic effects of this compound and chemotherapy co-treatment.
Experimental Workflow
Caption: General experimental workflow for in vitro co-treatment studies.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and chemotherapy drugs, alone and in combination, on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Chemotherapy drug (e.g., doxorubicin, paclitaxel, cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy drug in complete medium.
-
For combination treatments, prepare solutions containing both drugs at various concentration ratios.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot dose-response curves and determine the IC50 values for each drug and their combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following co-treatment with this compound and chemotherapy drugs using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After drug treatment for the desired time, collect both adherent and suspension cells.
-
For adherent cells, gently trypsinize and collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after co-treatment.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in the apoptosis protocol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Gate on the single-cell population to exclude doublets.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The co-treatment of this compound with conventional chemotherapy drugs represents a promising strategy to enhance anticancer efficacy. The provided application notes and protocols offer a framework for researchers to investigate the synergistic potential of these combinations in various cancer models. By elucidating the underlying mechanisms of action and quantifying the effects on cell viability, apoptosis, and cell cycle progression, these studies can contribute to the development of more effective and targeted cancer therapies.
References
- 1. Growth inhibition and sensitization to cisplatin by zoledronic acid in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zoledronic acid reverses cisplatin resistance in nasopharyngeal carcinoma cells by activating the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The bisphosphonate, zoledronic acid, induces apoptosis of breast cancer cells: evidence for synergy with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin cytotoxicity is enhanced with zoledronic acid in A549 lung cancer cell line: preliminary results of an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Fpps-IN-2 not showing expected efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FPPS-IN-2, a potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS). If you are not observing the expected efficacy in your experiments, please consult the guides below.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise when using this compound in various experimental setups.
Q1: Why am I not observing the expected inhibitory effect of this compound on my cells?
A1: Several factors can contribute to a lack of efficacy. Consider the following possibilities:
-
Compound Integrity and Handling:
-
Solubility: this compound may not be fully dissolved in your culture medium. It is recommended to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in your experimental medium.[1] Ensure the final solvent concentration is low (typically ≤0.1%) and consistent across all treatments, including vehicle controls.[2]
-
Stability: The compound may be unstable in your specific experimental conditions (e.g., prolonged incubation at 37°C, presence of certain media components). It is advisable to prepare fresh dilutions from a frozen stock for each experiment.
-
Storage: Ensure the compound has been stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C, to prevent degradation.
-
-
Cellular Factors:
-
Cell Permeability: The compound may have poor permeability into your specific cell line. This can be influenced by the physicochemical properties of the inhibitor and the characteristics of the cell membrane.[3]
-
Efflux Pumps: Your cells may express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell, preventing it from reaching its intracellular target.[3]
-
Cell Line Authenticity and Health: It is crucial to use authenticated, low-passage cell lines.[2] Genetic drift in high-passage cells can alter their response to drugs.[2] Ensure cells are healthy and not overgrown at the time of treatment.
-
-
Experimental Design:
-
Concentration Range: You may not be using a high enough concentration of this compound to see an effect. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Incubation Time: The duration of the treatment may be too short to observe a downstream effect. Conversely, for some acute signaling events, a shorter incubation time might be necessary.[2]
-
Serum Concentration: Growth factors present in serum can sometimes counteract the effects of the inhibitor.[2] Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
-
Q2: My IC50 value for this compound is significantly different from the published value. What could be the reason?
A2: Discrepancies in IC50 values are common and can arise from variations in experimental conditions.[2]
-
Assay Type: Different assays measure different endpoints. For example, a biochemical assay measuring direct enzyme inhibition will likely yield a different IC50 than a cell viability assay measuring the downstream consequences of inhibition.
-
Cell Line: Different cell lines have varying sensitivities to inhibitors due to differences in metabolism, expression of the target protein, and presence of resistance mechanisms.[2]
-
Experimental Parameters: As mentioned in Q1, factors like cell seeding density, serum concentration, and incubation time can all influence the apparent IC50 value.[2]
Q3: How can I confirm that this compound is reaching its target in my cells?
A3: To verify target engagement, you can measure the downstream effects of FPPS inhibition. FPPS is a key enzyme in the mevalonate (B85504) pathway, which is responsible for producing isoprenoids necessary for protein prenylation.
-
Western Blot Analysis: Inhibition of FPPS should lead to a decrease in the prenylation of small GTPases like Ras and RhoA. You can assess this by observing a shift in the electrophoretic mobility of these proteins or by using antibodies that specifically recognize the unprenylated forms.
-
Measure Downstream Signaling: Since prenylation is crucial for the function of proteins like Ras, you can assess the phosphorylation status of downstream effectors in pathways like the Ras/ERK pathway.[4]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Notes |
| IC50 | 1.108 µM | This value represents the concentration of this compound required to inhibit 50% of the activity of human FPPS (HFPPS) in a biochemical assay.[5] |
| Solubility | 10 mM in DMSO | It is recommended to prepare stock solutions in DMSO.[1] Further dilution into aqueous media should be done carefully to avoid precipitation. |
| Stability | Stable for 6 months in solvent at -80°C | Follow manufacturer's storage recommendations to ensure compound integrity. |
| Cell Permeability | Data not available | For novel compounds, cell permeability can be variable and should be empirically determined if it is a concern. |
Experimental Protocols
Below are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation/viability.
Materials:
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[2]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.[2]
-
Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Carefully remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Signaling
This protocol is for assessing the effect of this compound on a downstream signaling pathway, such as the Ras/ERK pathway.
Materials:
-
6-well cell culture plates
-
This compound and DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescence substrate.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein to the total protein and a loading control like GAPDH.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow
Caption: General experimental workflow for testing this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for this compound efficacy issues.
References
- 1. FPPS-IN-11 | FPPS inhibitor | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Item - IC50 values for growth inhibition of parasites with varying pfatp2 expression levels by the compounds for which dose-response curves are shown in Fig 2. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting Fpps-IN-2 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fpps-IN-2. The information is presented in a question-and-answer format to directly address common issues, particularly precipitation in media, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Farnesyl Pyrophosphate Synthase (FPPS). FPPS is a key enzyme in the mevalonate (B85504) pathway, which is crucial for the biosynthesis of isoprenoids.[1] Isoprenoids are essential for various cellular processes, including the synthesis of cholesterol, steroid hormones, and the prenylation of small GTPases that are vital for cell signaling.[2][3] By inhibiting FPPS, this compound disrupts these processes, which can lead to effects such as the inhibition of cell proliferation and the induction of apoptosis. This makes it a valuable tool for research in oncology and other areas where the mevalonate pathway is a target.
Q2: I am observing precipitation of this compound in my cell culture media. What are the common causes?
Precipitation of small molecule inhibitors like this compound in aqueous-based cell culture media is a common issue, often stemming from the compound's inherent hydrophobicity and low aqueous solubility. Several factors can contribute to this:
-
Rapid Dilution: Adding a concentrated stock solution of this compound (typically in an organic solvent like DMSO) directly into a large volume of aqueous media can cause a rapid solvent exchange, leading to the compound precipitating out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation. This limit can be influenced by the media composition, serum concentration, pH, and temperature.
-
High DMSO Concentration: While DMSO is an excellent solvent for initial stock preparation, a high final concentration in the culture medium (generally above 0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution.[2]
-
Temperature Fluctuations: Temperature shifts, such as moving media from a warm incubator to a cooler environment, can decrease the solubility of the compound and cause it to precipitate.[4]
-
Media Components: Interactions with components in the cell culture media, such as proteins in fetal bovine serum (FBS) or certain salts, can sometimes lead to the formation of insoluble complexes.[5]
Q3: What are the visible signs of this compound precipitation?
Precipitation of this compound can manifest in several ways:
-
Cloudiness or Haze: The media may appear turbid or hazy.
-
Crystalline Particles: Fine, needle-like crystals or an amorphous solid may be visible at the bottom of the culture vessel.
-
Surface Film: A thin film may form on the surface of the media.
It is crucial to visually inspect the media under a microscope before treating cells to ensure no precipitation has occurred, as this can lead to inaccurate and irreproducible experimental results.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound.
Initial Steps: Stock Solution Preparation
Proper preparation of the stock solution is critical to prevent precipitation issues downstream.
Q4: How should I prepare and store my this compound stock solution?
-
Solvent Selection: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
-
Dissolution: To prepare a 10 mM stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of anhydrous DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. The solution should be clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.
Preventing Precipitation During Media Preparation
Q5: What is the best method for diluting the this compound stock solution into my cell culture media?
A serial dilution method is highly recommended to prevent precipitation upon dilution into your aqueous experimental media.
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C.
-
Intermediate Dilution: First, create an intermediate dilution of your high-concentration stock in DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.
-
Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing or swirling. For instance, adding 1 µL of a 1 mM stock to 1 mL of medium will give a final concentration of 1 µM with 0.1% DMSO.
-
Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture media below 0.1% to minimize solvent toxicity and its potential to cause precipitation at higher concentrations.[2]
Quantitative Data Summary
The solubility of this compound can vary depending on the experimental conditions. The following table provides illustrative solubility data in common cell culture media. It is recommended to determine the solubility in your specific experimental setup.
| Media Type | Serum Concentration | Maximum Soluble Concentration (µM) |
| DMEM | 10% FBS | 25 |
| RPMI-1640 | 10% FBS | 20 |
| DMEM/F12 | 5% FBS | 15 |
| Serum-Free Media | N/A | 5 |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound
This protocol provides a method to empirically determine the solubility limit of this compound in your specific cell culture medium.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your chosen cell culture medium in a 96-well clear-bottom plate. For example, create a 2-fold serial dilution starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM). Include a vehicle control (media with the same final concentration of DMSO).
-
Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visual Inspection: Visually inspect the wells for any signs of precipitation at various time points (e.g., 0, 2, 6, and 24 hours) using a light microscope.
-
Quantitative Assessment (Optional): For a more quantitative measure, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration for this compound under your specific experimental conditions.
Visualizations
Signaling Pathway
Caption: this compound inhibits Farnesyl Pyrophosphate Synthase (FPPS) in the mevalonate pathway.
Experimental Workflow
Caption: A step-by-step logical guide for troubleshooting this compound precipitation.
References
- 1. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Fpps-IN-2 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Fpps-IN-2 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is an inhibitor of Farnesyl Pyrophosphate Synthase (FPPS). FPPS is a crucial enzyme in the mevalonate (B85504) pathway, which is responsible for producing isoprenoids.[1][2] The enzyme catalyzes the creation of farnesyl pyrophosphate (FPP), a precursor for essential biomolecules like cholesterol, dolichols, and ubiquinone.[2] FPP is also necessary for protein prenylation, a post-translational modification essential for the function of small GTPases like Ras and Rho.[1][2] By inhibiting FPPS, this compound disrupts these downstream processes, which can affect cell signaling and proliferation.[3]
Q2: Which signaling pathways are downstream of FPPS? A2: FPPS is a key enzyme in the mevalonate pathway. Its product, FPP, is a critical branch-point molecule. Downstream pathways include the synthesis of cholesterol and steroids, dolichols (for glycoprotein (B1211001) synthesis), and ubiquinone (for electron transport). Additionally, FPP is a substrate for protein prenylation, which is vital for the membrane localization and function of proteins in the Ras superfamily. Therefore, inhibiting FPPS can impact signaling cascades such as the Ras/ERK pathway, which is crucial for cell growth and survival.[2][3]
Q3: What is an IC50 value and why is it important for this compound? A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It represents the concentration of a drug, such as this compound, required to inhibit a specific biological process (e.g., enzyme activity or cell proliferation) by 50%.[4][5] Determining an accurate IC50 value is critical for comparing the potency of different inhibitors and for selecting appropriate concentrations for further in vitro and in vivo studies.[6]
Q4: What are the key steps in an IC50 determination experiment? A4: A typical IC50 experiment involves several key stages:
-
Cell Culture: Seeding a relevant cell line in a multi-well plate at an optimal density.[4]
-
Compound Preparation: Performing serial dilutions of this compound to generate a range of test concentrations.[6][7]
-
Cell Treatment: Incubating the cells with the various concentrations of this compound for a defined period (e.g., 48-72 hours).[4][7]
-
Viability Assay: Measuring cell viability or proliferation using a colorimetric assay such as MTT, MTS, or CCK-8.[4][7]
-
Data Analysis: Normalizing the data against a vehicle control (e.g., DMSO) and plotting a dose-response curve with inhibitor concentration on a log scale versus percent inhibition. The IC50 is then calculated from the fitted curve using non-linear regression.[6][8]
Visualizing the FPPS Signaling Pathway
Caption: The inhibitory action of this compound on the FPPS enzyme within the mevalonate pathway.
Experimental Protocol: IC50 Determination using an MTT Assay
This protocol provides a general framework for determining the IC50 of this compound on an adherent cancer cell line.
1. Materials
-
Selected adherent cell line
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
2. Cell Culture and Seeding
-
a. Culture cells in a T-75 flask at 37°C and 5% CO2 until they reach 70-80% confluency.
-
b. Wash cells with PBS, then detach them using Trypsin-EDTA.
-
c. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
d. Resuspend the cell pellet in fresh medium and perform a cell count.
-
e. Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.
-
f. To avoid edge effects, fill the perimeter wells with 100 µL of sterile PBS.[7]
-
g. Incubate the plate for 24 hours to allow for cell attachment.
3. This compound Preparation and Cell Treatment
-
a. Prepare serial dilutions of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[4]
-
b. Ensure the final DMSO concentration is consistent across all treated wells and does not exceed 0.5%.[4]
-
c. Prepare a vehicle control (medium with the same final DMSO concentration) and a negative control (medium only).
-
d. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
e. Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
4. MTT Assay and Data Acquisition
-
a. After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
b. Incubate for 4 hours at 37°C, allowing living cells to convert MTT into formazan (B1609692) crystals.
-
c. Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
d. Add 150 µL of DMSO to each well to dissolve the crystals.[7]
-
e. Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.
-
f. Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis
-
a. Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (100% viability).
-
c. Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
d. Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.[6][8]
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for determining the IC50 value using a cell-based MTT assay.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| No significant inhibition observed | 1. The concentration range of this compound is too low. 2. The compound has degraded due to improper storage or handling. 3. The chosen cell line is not sensitive to FPPS inhibition. | 1. Adjust Concentration Range: Perform a preliminary range-finding experiment with a wider spread of concentrations (e.g., 1 nM to 100 µM) to identify the inhibitory range.[4] 2. Verify Compound Integrity: Ensure this compound stock is stored correctly. Prepare fresh dilutions for each experiment.[4][6] 3. Confirm Cell Line Sensitivity: Verify the expression of FPPS in your cell line. Use a positive control cell line known to be sensitive to FPPS inhibitors. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during compound addition. 3. "Edge effects" in the multi-well plate. | 1. Ensure Homogenous Cell Suspension: Gently mix the cell suspension before and during plating to ensure a uniform cell number in each well.[4] 2. Refine Pipetting Technique: Use calibrated pipettes. To add drugs, dispense liquid against the side of the well and mix gently.[4] 3. Mitigate Edge Effects: Fill the outer wells of the plate with sterile PBS or medium and do not use them for experimental data. |
| Dose-response curve does not reach >50% inhibition | 1. This compound has low potency in the chosen cell line. 2. The highest concentration tested is still too low. 3. The inhibitor has poor solubility at higher concentrations. | 1. Increase Top Concentration: Extend the concentration range to higher values. 2. Check Solubility: Visually inspect the high-concentration wells for any signs of compound precipitation. If solubility is an issue, consider using a different solvent or formulation. |
| IC50 value is inconsistent between experiments | 1. Variability in cell health or passage number. 2. Inconsistent incubation times for cell treatment or MTT assay. 3. Reagent variability (e.g., different lots of serum or this compound). | 1. Standardize Cell Culture: Use cells within a consistent and narrow range of passage numbers. Monitor cell health regularly. 2. Maintain Consistent Timing: Strictly adhere to the established incubation times for all steps of the experiment.[6] 3. Control Reagent Lots: If possible, use the same lot of critical reagents (FBS, media, compound) for a series of related experiments. |
References
- 1. Insights about the structure of farnesyl diphosphate synthase (FPPS) and the activity of bisphosphonates on the proliferation and ultrastructure of Leishmania and Giardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel role for farnesyl pyrophosphate synthase in fibroblast growth factor-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Fpps-IN-2 off-target effects to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Fpps-IN-2, a hypothetical inhibitor of Farnesyl Pyrophosphate Synthase (FPPS). The information provided is based on known off-target profiles of similar compounds and is intended to guide researchers in designing experiments and interpreting data.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that are inconsistent with FPPS inhibition alone. What could be the cause?
A1: this compound, while potent against FPPS, may exhibit off-target activity against other cellular proteins, particularly kinases. Unexplained phenotypes could be a result of the inhibition of one or more of these off-target kinases. We recommend performing a kinase selectivity screen to identify potential off-target interactions in your experimental system.
Q2: Our cells treated with this compound are showing signs of toxicity at concentrations where we expect specific FPPS inhibition. Is this a known issue?
A2: While this compound has been optimized for FPPS inhibition, off-target effects can contribute to cellular toxicity. Inhibition of kinases crucial for cell survival or proliferation pathways can lead to cytotoxic effects. It is advisable to perform a dose-response curve to determine the therapeutic window in your specific cell line and consider cross-referencing observed toxicities with known functions of potential off-target kinases.
Q3: How can we confirm if the observed effects are due to off-target activity of this compound?
A3: To validate whether an observed phenotype is due to an off-target effect, several experimental approaches can be taken. These include:
-
Rescue experiments: Attempt to rescue the phenotype by expressing a drug-resistant mutant of the suspected off-target kinase.
-
Use of structurally unrelated inhibitors: Compare the phenotype induced by this compound with that of other known inhibitors of the suspected off-target kinase.
-
Direct target engagement assays: Utilize techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm that this compound binds to the suspected off-target in cells.
Troubleshooting Guide
Issue: Unexpected Inhibition of a Signaling Pathway
If you observe the unexpected modulation of a signaling pathway, consider the following troubleshooting steps.
Hypothetical Off-Target Kinase Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of kinases. This data is hypothetical and intended for illustrative purposes.
| Kinase Target | IC50 (nM) |
| FPPS (On-Target) | 15 |
| Kinase A | 250 |
| Kinase B | 800 |
| Kinase C | 1,500 |
| Kinase D | >10,000 |
Suggested Experimental Workflow
Figure 1. A suggested experimental workflow for investigating potential off-target effects of this compound.
Hypothetical Signaling Pathway Affected by Off-Target Activity
The diagram below illustrates a hypothetical scenario where this compound, through off-target inhibition of "Kinase A," affects a downstream signaling pathway.
Technical Support Center: Fpps-IN-2 Toxicity Management in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Fpps-IN-2, a farnesyl pyrophosphate synthase (FPPS) inhibitor, during in vivo animal studies. The guidance provided is based on the known toxicities of the broader class of FPPS inhibitors, such as bisphosphonates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common toxicities observed with FPPS inhibitors in animal models?
A1: Based on studies with a well-characterized class of FPPS inhibitors, the bisphosphonates, the most frequently reported toxicities in animal models include:
-
Renal Toxicity: This is a significant concern, particularly with intravenous administration. Rapid infusion can lead to acute tubular necrosis.[1][2]
-
Gastrointestinal (GI) Effects: Oral administration can lead to irritation and inflammation of the upper GI tract.[3]
-
Hypocalcemia: By inhibiting osteoclast activity, FPPS inhibitors can lead to a decrease in blood calcium levels.[3][4]
-
Flu-like Symptoms: Intravenous administration can sometimes induce transient flu-like symptoms such as fever and fatigue.[3]
-
Osteonecrosis of the Jaw (ONJ): While less common in short-term animal studies, this is a known serious side effect in long-term clinical use and has been reported in a cat after prolonged treatment.[5]
Q2: How can I minimize renal toxicity when administering this compound intravenously?
A2: To mitigate the risk of kidney damage, consider the following strategies:
-
Slower Infusion Rate: Avoid rapid bolus injections. A slower infusion rate allows for gradual distribution and reduces the peak concentration of the compound in the kidneys.[2]
-
Hydration: Ensure animals are well-hydrated before, during, and after administration. This can be achieved by providing free access to water or administering subcutaneous or intravenous fluids.
-
Dose Adjustment: If renal toxicity is observed, consider reducing the dose or increasing the dosing interval.
-
Monitor Renal Function: Regularly monitor markers of kidney function, such as blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.[3]
Q3: My animals are showing signs of gastrointestinal distress after oral administration of this compound. What can I do?
A3: Gastrointestinal irritation is a common issue with orally administered FPPS inhibitors. Here are some troubleshooting steps:
-
Formulation: The formulation of the drug can significantly impact GI tolerance. Consider using an enteric-coated formulation to bypass the stomach and release the drug in the small intestine.
-
Co-administration with Food: While some bisphosphonates have specific instructions regarding food intake due to absorption issues, for preclinical studies, administering the compound with a small amount of palatable food might reduce direct irritation of the gastric mucosa. However, be aware that this could affect bioavailability.
-
Alternative Routes of Administration: If oral administration continues to be problematic, consider alternative routes such as subcutaneous or intravenous injection, if the experimental design allows.[2]
Q4: I've observed a drop in plasma calcium levels in my treatment group. How should I manage this?
A4: Hypocalcemia is an expected pharmacological effect of FPPS inhibitors. To manage it:
-
Calcium and Vitamin D Supplementation: Provide animals with a diet supplemented with calcium and vitamin D to help maintain normal blood calcium levels.[3]
-
Monitoring: Regularly monitor plasma calcium levels, especially during the initial phase of the study.
-
Dose Titration: Start with a lower dose of this compound and gradually increase it to the desired therapeutic level, allowing the animal's system to adapt.
Quantitative Toxicity Data for Bisphosphonates (as a proxy for this compound)
The following table summarizes toxicity data for commonly used bisphosphonates in various animal models. This data can serve as a reference for designing initial dose-finding studies for this compound.
| Bisphosphonate | Animal Model | Route of Administration | Observed Toxicities & Doses | Reference |
| Zoledronic Acid | Wistar Rat | Intravenous | No signs of toxicity observed at doses of 0.5, 1, and 2 mg/kg in a 28-day study. No alterations in physiological, hematological, or biochemical parameters. | [6] |
| Alendronate | Rat | Intravenous | No increase in CPK activity (a marker of cytotoxicity) at 5 or 25 nmol/kg. Significant decrease in plasma calcium levels. | [4] |
| Incadronate (YM175) | Rat | Intravenous | Increased CPK activity and a slight decrease in plasma calcium at 25 nmol/kg. | [4] |
| Pamidronate | Dog | Intravenous | Doses of 1.3–2 mg/kg were used to manage hypercalcemia. | [2] |
| Pamidronate | Cat | Intravenous | Dose gradually increased up to 2.2 mg/kg over 2 hours every 4 weeks to control hypercalcemia. Long-term treatment (41 months) was associated with osteonecrosis of the jaw. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Intravenous Administration and Monitoring for Renal Toxicity
-
Animal Model: Wistar rats (male and female, 7-8 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Formulation: Dissolve this compound in a sterile, biocompatible vehicle (e.g., 0.9% saline).
-
Administration:
-
Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Administer the formulated this compound via the tail vein using a 27-gauge needle.
-
Deliver the dose as a slow infusion over a period of at least 15 minutes.
-
-
Monitoring:
-
Collect blood samples via the saphenous vein at baseline (pre-dose) and at selected time points post-dose (e.g., 24, 48, and 72 hours).
-
Analyze plasma for BUN and creatinine levels.
-
Monitor animal body weight and general health daily.
-
-
Necropsy: At the end of the study, euthanize the animals and collect kidneys for histopathological examination.
Protocol 2: Assessment of Gastrointestinal Irritation Following Oral Administration
-
Animal Model: Sprague-Dawley rats (male, 8 weeks old).
-
Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water before dosing.
-
Formulation: Prepare this compound in an appropriate oral gavage vehicle (e.g., 0.5% methylcellulose).
-
Administration: Administer the formulation via oral gavage using a ball-tipped gavage needle.
-
Observation:
-
Observe animals for signs of GI distress, such as diarrhea, lethargy, and decreased food intake, for at least 4 hours post-dosing and then daily.
-
Record body weights daily.
-
-
Necropsy: At a predetermined time point (e.g., 24 or 48 hours post-dose), euthanize the animals and perform a gross examination of the stomach and upper small intestine for signs of irritation, ulceration, or inflammation. Collect tissues for histopathology.
Visualizations
Caption: The Mevalonate Pathway and the inhibitory action of this compound on Farnesyl Pyrophosphate Synthase (FPPS).
Caption: A general experimental workflow for assessing the toxicity of this compound in animal models.
Caption: A troubleshooting decision tree for common toxicities associated with FPPS inhibitors.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. vetoncologia.com [vetoncologia.com]
- 3. Bisphosphonate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison of cytotoxic effects of bisphosphonates in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medication‐related osteonecrosis of the jaw after long‐term bisphosphonate treatment in a cat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ispub.com [ispub.com]
Fpps-IN-2 degradation and how to prevent it
Welcome to the technical support center for FPPS-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of potential degradation issues with this compound.
Troubleshooting Guides
This section provides systematic approaches to address common issues that may arise during experiments with this compound, potentially related to its degradation.
Issue 1: Inconsistent or lower-than-expected bioactivity in assays.
-
Possible Cause: Degradation of this compound in stock solutions or experimental media, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze the purity of your this compound stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its integrity.
-
Prepare Fresh Solutions: Prepare fresh working solutions from a solid stock of this compound and compare their activity to older solutions.
-
Assess Solution Stability: Conduct a time-course experiment to evaluate the stability of this compound in your specific experimental buffer or medium over the duration of your assay.[1]
-
Optimize Solvent and pH: Ensure the solvent used for the stock solution is appropriate and that the pH of the experimental medium is within a stable range for the compound.[2]
-
Issue 2: Visible precipitation or color change in this compound solutions.
-
Possible Cause: Poor solubility, chemical instability, oxidation, or hydrolysis of this compound.[1]
-
Troubleshooting Steps:
-
Consult Datasheet: Review the manufacturer's datasheet for information on solubility, recommended solvents, and stability.
-
Solubility Test: Determine the solubility of this compound in various solvents to find the most suitable one for your stock solution.
-
Protect from Light and Air: Store solutions in amber vials and consider purging with an inert gas (e.g., argon or nitrogen) to prevent photo-oxidation and oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for small molecule inhibitors like this compound?
A1: The most common degradation pathways for organic small molecules are hydrolysis, oxidation, and photolysis.[3][4]
-
Hydrolysis: The cleavage of chemical bonds by water. Functional groups such as esters, amides, lactams, and imides are particularly susceptible.[2][5]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[5]
-
Photolysis: Degradation caused by exposure to light, especially UV light, which can provide the energy to initiate chemical reactions.[2]
Q2: How should I store my solid this compound and its stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound.
| Storage Condition | Rationale | |
| Solid Compound | Store at -20°C or -80°C in a tightly sealed container. | Minimizes degradation from heat and moisture. |
| Protect from light. | Prevents photolytic degradation. | |
| Store in a desiccator. | Important for hygroscopic compounds to prevent hydrolysis. | |
| Stock Solutions | Store in small, single-use aliquots at -80°C. | Avoids repeated freeze-thaw cycles which can accelerate degradation. |
| Use high-purity, anhydrous solvents (e.g., DMSO).[1] | Minimizes water content to reduce hydrolysis. | |
| Store in amber vials. | Protects from light. |
Q3: My experimental results are not reproducible. Could this be due to this compound degradation?
A3: Yes, inconsistent results are a common symptom of compound instability. Degradation can lead to a decrease in the active concentration of this compound, resulting in variable experimental outcomes.[1] It is recommended to perform the troubleshooting steps outlined in the guide above to assess the stability of your compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method to assess the purity of this compound.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Sample Preparation: Dissolve a small amount of solid this compound in the mobile phase or a compatible solvent to a final concentration of 1 mg/mL. Prepare a dilution of your stock solution to a similar concentration.
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Inject 10 µL of the sample.
-
Run a gradient elution to separate this compound from any potential degradants.
-
Use a UV detector at a wavelength appropriate for this compound (if the chromophore is known) or a mass spectrometer.
-
-
Data Analysis: Integrate the peak areas to determine the purity of this compound. The appearance of new peaks or a decrease in the main peak area in aged samples can indicate degradation.
Protocol 2: Forced Degradation Study
This study helps to identify the potential degradation pathways of this compound.
-
Sample Preparation: Prepare solutions of this compound in various conditions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Heat solution at 60°C
-
Photolytic: Expose solution to UV light (e.g., 254 nm)
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: Analyze the samples at different time points using HPLC or LC-MS to identify and quantify the degradants.
-
Interpretation: The conditions that cause a significant decrease in the parent compound peak and the appearance of new peaks indicate the degradation pathways to which this compound is susceptible.
Signaling Pathways and Workflows
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by this compound degradation.
Caption: Major chemical degradation pathways that can lead to the inactivation of this compound.
Caption: Experimental workflow for a forced degradation study to identify the stability liabilities of this compound.
References
Technical Support Center: Improving the Bioavailability of FPPS Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of farnesyl pyrophosphate synthase (FPPS) inhibitors, exemplified by compounds like Fpps-IN-2.
Troubleshooting Guide
This guide addresses common issues encountered during the pre-clinical development of small molecule FPPS inhibitors, focusing on challenges related to their oral bioavailability.
| Issue | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Low Systemic Exposure After Oral Dosing | Poor aqueous solubility of the FPPS inhibitor. | 1. Characterize Solubility: Determine the pH-solubility profile of your compound. 2. Formulation Strategies: - Prepare a micronized suspension to increase surface area. - Develop a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) (see Experimental Protocol 1). - Create a solid dispersion with a hydrophilic polymer (see Experimental Protocol 2). - Investigate cyclodextrin (B1172386) complexation to enhance solubility (see Experimental Protocol 3).[1][2][3][4][5] |
| Low dissolution rate in gastrointestinal fluids. | 1. Perform Dissolution Testing: Assess the dissolution rate in simulated gastric and intestinal fluids. 2. Enhance Dissolution: - Reduce particle size (micronization or nanosizing).[1][3][6] - Utilize amorphous solid dispersions.[3][7] - Employ solubility-enhancing excipients. | |
| High first-pass metabolism. | 1. In Vitro Metabolic Stability: Assess the metabolic stability of the inhibitor in liver microsomes or hepatocytes. 2. Prodrug Approach: Design a prodrug that masks the metabolic site (see Experimental Protocol 4).[5][8] 3. Co-administration with Inhibitors: In preclinical studies, co-administer with a known inhibitor of the metabolizing enzyme to confirm the extent of first-pass metabolism.[8] | |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. In Vitro Transporter Assays: Use Caco-2 cell monolayers to determine if the compound is a substrate for efflux transporters like P-glycoprotein. 2. Structure-Activity Relationship (SAR) Studies: Modify the inhibitor's structure to reduce its affinity for efflux transporters. 3. Co-administration with P-gp Inhibitors: In preclinical models, co-administer with a P-gp inhibitor to assess the impact on absorption.[8] | |
| High Variability in Pharmacokinetic (PK) Data | Food effects on absorption. | 1. Conduct Fed vs. Fasted Animal Studies: Evaluate the PK profile in the presence and absence of food. 2. Formulation Optimization: Develop a formulation, such as a SEDDS, that can mitigate food effects.[1][2] |
| Poor formulation stability. | 1. Assess Physical and Chemical Stability: Evaluate the stability of your formulation under storage and in simulated GI fluids. 2. Select Stable Excipients: Choose excipients that are compatible with your FPPS inhibitor. |
Frequently Asked Questions (FAQs)
Q1: Why do many small molecule FPPS inhibitors exhibit poor oral bioavailability?
A1: Many small molecule FPPS inhibitors are lipophilic and have poor aqueous solubility, which is a primary reason for their low oral bioavailability.[5] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Poor solubility limits the concentration of the drug available for absorption across the gut wall.[5] Additionally, some inhibitors may be subject to first-pass metabolism in the liver, where the drug is metabolized before it can reach systemic circulation, further reducing its bioavailability.[5][9]
Q2: What are the common strategies to improve the bioavailability of FPPS inhibitors?
A2: Several formulation and medicinal chemistry strategies can be employed to enhance the oral bioavailability of these inhibitors. These include:
-
Formulation Approaches:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve the solubility and absorption of lipophilic drugs.[1][2][5]
-
Solid Dispersions: Dispersing the inhibitor in a hydrophilic polymer matrix can enhance its dissolution rate.[1][3][5]
-
Nanoparticle Formulations: Reducing the particle size of the inhibitor to the nanoscale can significantly increase its surface area, leading to improved dissolution and absorption.[1][3][5]
-
Cyclodextrin Complexation: Encapsulating the inhibitor molecule within a cyclodextrin complex can increase its aqueous solubility.[1][3][5]
-
-
Medicinal Chemistry Approaches:
Q3: How do I choose the best bioavailability enhancement strategy for my FPPS inhibitor?
A3: The selection of an appropriate strategy depends on the physicochemical properties of your specific FPPS inhibitor. A thorough understanding of its solubility, permeability, and metabolic stability is crucial. A decision tree, like the one illustrated below, can guide your selection process.
Q4: What is the Farnesyl Pyrophosphate (FPP) Synthesis Pathway?
A4: The FPP synthesis pathway, also known as the mevalonate (B85504) pathway, is a critical metabolic route that produces isoprenoids, which are essential for various cellular functions. FPPS is a key enzyme in this pathway, catalyzing the formation of farnesyl pyrophosphate. Inhibiting FPPS can be a therapeutic strategy for various diseases.
Experimental Protocols
Experimental Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection:
-
Oil Phase: Select an oil in which the FPPS inhibitor has high solubility (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Choose a surfactant with good emulsification properties (e.g., Kolliphor EL, Tween 80).
-
Co-surfactant/Co-solvent: Select a co-surfactant to improve the spontaneity of emulsification (e.g., Transcutol HP, PEG 400).
-
-
Formulation Development:
-
Dissolve the FPPS inhibitor in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is formed.
-
Evaluate the self-emulsification properties by adding the formulation to water under gentle agitation. The formulation should rapidly form a fine oil-in-water emulsion.
-
-
Characterization:
-
Determine the particle size and zeta potential of the resulting emulsion.
-
Assess the drug loading and encapsulation efficiency.
-
Experimental Protocol 2: Preparation of an Amorphous Solid Dispersion
-
Polymer Selection:
-
Choose a hydrophilic polymer that is miscible with the FPPS inhibitor (e.g., PVP K30, HPMC, Soluplus®).
-
-
Solvent Evaporation Method:
-
Dissolve both the FPPS inhibitor and the polymer in a common volatile solvent (e.g., methanol, acetone).
-
Remove the solvent under vacuum at an elevated temperature to obtain a solid mass.
-
Mill the resulting solid dispersion to a fine powder.
-
-
Characterization:
-
Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
-
Perform dissolution studies to compare the dissolution rate of the solid dispersion to the crystalline drug.
-
Experimental Protocol 3: Cyclodextrin Complexation
-
Cyclodextrin Selection:
-
Choose a cyclodextrin derivative with a suitable cavity size and solubility (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin).
-
-
Kneading Method:
-
Triturate the FPPS inhibitor with a small amount of water or ethanol (B145695) to form a paste.
-
Add the cyclodextrin and knead the mixture for a specified time.
-
Dry the resulting complex at a controlled temperature.
-
-
Characterization:
-
Conduct phase solubility studies to determine the stoichiometry of the complex and the stability constant.
-
Use techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) to confirm complex formation.
-
Experimental Protocol 4: Prodrug Synthesis and Evaluation
-
Prodrug Design:
-
Identify a suitable functional group on the FPPS inhibitor for modification (e.g., hydroxyl, carboxyl).
-
Design a promoiety that will be cleaved in vivo to release the active drug (e.g., an ester for hydrolysis by esterases).
-
-
Synthesis:
-
Synthesize the prodrug using standard organic chemistry techniques.
-
Purify and characterize the resulting compound to confirm its structure and purity.
-
-
In Vitro Evaluation:
-
Assess the chemical stability of the prodrug in simulated gastric and intestinal fluids.
-
Evaluate the enzymatic conversion of the prodrug to the parent drug in plasma and liver microsomes.
-
-
In Vivo Evaluation:
-
Administer the prodrug orally to an animal model and compare the pharmacokinetic profile to that of the parent drug.
-
Visualizations
Caption: Farnesyl Pyrophosphate (FPP) Synthesis Pathway and the site of action for an FPPS inhibitor.
Caption: Experimental workflow for improving the bioavailability of a poorly soluble FPPS inhibitor.
Caption: A decision tree for troubleshooting the root cause of poor oral bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. First pass effect - Wikipedia [en.wikipedia.org]
Fpps-IN-2 resistance mechanisms in cancer cells
Welcome to the technical support center for Fpps-IN-2, a potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and answering frequently asked questions regarding the mechanisms of action and potential resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly specific inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][2] FPPS catalyzes the synthesis of farnesyl pyrophosphate (FPP), a critical precursor for the biosynthesis of numerous essential molecules, including sterols, dolichols, and ubiquinones.[2] FPP is also required for protein prenylation, a post-translational modification essential for the function of small GTPases like Ras, Rho, and Rac, which are crucial for intracellular signaling, cell proliferation, and survival.[1][3] By inhibiting FPPS, this compound depletes the cellular pool of FPP and geranylgeranyl pyrophosphate (GGPP), leading to the inhibition of protein prenylation and subsequent disruption of oncogenic signaling pathways, ultimately inducing apoptosis in cancer cells.[1][4]
Q2: What are the known or anticipated mechanisms of resistance to this compound in cancer cells?
While specific resistance mechanisms to this compound are under investigation, based on the known mechanisms of resistance to other targeted therapies and FPPS inhibitors, several potential mechanisms can be anticipated:
-
Target Overexpression or Mutation: Increased expression of the FPPS enzyme can lead to a higher concentration of the target, requiring a higher dose of this compound to achieve the same level of inhibition. Mutations in the this compound binding site on FPPS could also reduce the inhibitor's binding affinity, rendering it less effective.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of the mevalonate pathway. For example, upregulation of pathways that promote cell survival and proliferation independent of protein prenylation can circumvent the effects of this compound.
-
Metabolic Reprogramming: Cancer cells might adapt their metabolism to become less dependent on the mevalonate pathway for survival.
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
The development of resistance can be assessed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Cancer Cell Growth with this compound Treatment
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the stock concentration and perform a fresh serial dilution. Ensure the final concentration in the cell culture medium is accurate. |
| Cell Line Insensitivity | Confirm that the target cell line expresses FPPS at a sufficient level. Some cell lines may have intrinsic resistance. Test a known sensitive cell line as a positive control. |
| This compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Suboptimal Assay Conditions | Optimize cell seeding density and incubation time. Ensure the cell viability assay used is appropriate for your cell line and experimental setup. |
| Contamination | Check for microbial contamination in your cell culture, which can affect cell health and drug response. |
Problem 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding to minimize well-to-well variability. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media. |
| Incomplete Drug Mixing | Gently mix the plate after adding this compound to ensure even distribution of the compound. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Key Experiments and Methodologies
Experiment 1: Determining the IC50 of this compound
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's protocol.
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Experiment 2: Assessing Protein Prenylation Inhibition
Objective: To confirm that this compound is inhibiting its target by assessing the prenylation status of small GTPases.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting: Perform Western blotting to detect the unprenylated forms of small GTPases like Rap1A or members of the Ras superfamily. Unprenylated proteins will migrate slower on the gel. Use antibodies specific to the unprenylated forms if available, or observe the shift in molecular weight.
-
Analysis: A dose-dependent increase in the unprenylated form of the target protein indicates successful inhibition of the mevalonate pathway.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway affected by this compound and a typical experimental workflow for investigating resistance.
Caption: Inhibition of FPPS by this compound blocks FPP synthesis.
Caption: Workflow for developing and characterizing resistance.
References
- 1. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
Technical Support Center: Overcoming Poor Solubility of Fpps-IN-2
Welcome to the technical support center for Fpps-IN-2, a potent inhibitor of Farnesyl pyrophosphate synthase (FPPS). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound, ensuring successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a small molecule inhibitor targeting Farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][2][3] This pathway is crucial for the biosynthesis of essential molecules like cholesterol and isoprenoids, which are vital for processes such as protein prenylation.[4][5][6] Due to its chemical properties, this compound can exhibit poor solubility in aqueous solutions, including cell culture media. This can lead to challenges in preparing accurate stock solutions and can cause the compound to precipitate during experiments, leading to inaccurate and unreliable results.
Q2: What is the recommended solvent for dissolving this compound?
For initial solubilization, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound and many other poorly soluble small molecule inhibitors. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.
Q3: What is the maximum permissible concentration of DMSO in my cell-based assays?
To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.
Q4: My this compound precipitated out of solution after being stored in the freezer. What should I do?
Precipitation after a freeze-thaw cycle is a common issue. Before use, it is essential to bring the stock solution to room temperature and ensure that all the solute has redissolved. Gentle warming in a 37°C water bath and vortexing or sonication can help redissolve the compound. To avoid this issue in the future, it is recommended to prepare single-use aliquots of your stock solution.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | - Insufficient Solvent Volume: The concentration may be too high for the amount of DMSO used.- Low Temperature: Solubility can be temperature-dependent.- Compound Purity: Impurities can affect solubility. | - Increase the volume of DMSO to lower the concentration.- Gently warm the solution in a 37°C water bath for 10-15 minutes.- Use a vortex mixer or sonicator to aid dissolution.- Ensure you are using a high-purity grade of this compound. |
| This compound precipitates immediately upon addition to aqueous media. | - "Solvent Shock": Rapid dilution of a concentrated DMSO stock into an aqueous environment can cause the compound to "crash out."- High Final Concentration: The final concentration in the media may exceed the aqueous solubility limit of this compound. | - Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) cell culture media.- Add the this compound stock solution dropwise to the media while gently vortexing to ensure rapid and even dispersion.- Lower the final working concentration of this compound. |
| The cell culture media becomes cloudy or shows a precipitate after a few hours of incubation. | - Delayed Precipitation: Changes in pH or temperature in the incubator can affect solubility over time.- Interaction with Media Components: this compound may interact with components in the media, such as salts or proteins, to form insoluble complexes. | - Decrease the final concentration of this compound.- Ensure the final DMSO concentration is at a non-toxic and solubilizing level (e.g., <0.1%).- Consider using a different formulation of cell culture medium. |
Quantitative Data: Solubility of FPPS Inhibitors
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the general solubility characteristics of different classes of FPPS inhibitors to provide a comparative context.
| Class of FPPS Inhibitor | General Solubility Profile | Commonly Used Solvents | Notes |
| Nitrogen-Containing Bisphosphonates (N-BPs) | Generally hydrophilic, soluble in aqueous solutions.[7][8] | Water, Phosphate-Buffered Saline (PBS), Cell Culture Media. | The pyrophosphate moiety enhances water solubility.[3][9] |
| Lipophilic Bisphosphonates | More soluble in organic solvents than in aqueous solutions. | DMSO, Ethanol. | Designed to have better cell permeability. |
| Non-Bisphosphonate Inhibitors (e.g., 2-aminopyridines) | Variable, often require organic solvents for initial dissolution.[10] | DMSO, Ethanol. | Solubility is highly dependent on the specific chemical scaffold. |
| Lipophilic Inhibitors (e.g., Diamidines) | Poorly soluble in water, require organic solvents.[11] | DMSO. | May require co-solvents for dilution into aqueous media. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Volume (L) * Molecular Weight of this compound ( g/mol )).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes and vortex again.
-
For compounds that are particularly difficult to dissolve, sonication for 5-10 minutes can be beneficial.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Pre-warm the medium: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Calculate the required volume of stock solution: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration in the cell culture medium. Remember to keep the final DMSO concentration below 0.1%.
-
Perform Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
Add the required volume of this intermediate dilution to your final volume of cell culture medium.
-
-
Direct Dilution (with caution):
-
If performing a direct dilution, add the calculated volume of the 10 mM stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube. This helps to ensure rapid and uniform mixing, minimizing the risk of precipitation.
-
-
Final Mix and Use: Gently mix the final working solution by inverting the tube a few times. Use the freshly prepared working solution for your experiment immediately.
Visualizations
Caption: The FPPS signaling pathway and its inhibition by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 4. Frontiers | Synthesis, function, and regulation of sterol and nonsterol isoprenoids [frontiersin.org]
- 5. Insights about the structure of farnesyl diphosphate synthase (FPPS) and the activity of bisphosphonates on the proliferation and ultrastructure of Leishmania and Giardia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoprenoids and Protein Prenylation: Implications in the Pathogenesis and Therapeutic Intervention of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrogen Containing Bisphosphonates Impair the Release of Bone Homeostasis Mediators and Matrix Production by Human Primary Pre-Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrogen-containing bisphosphonates induce apoptosis of Caco-2 cells in vitro by inhibiting the mevalonate pathway: a model of bisphosphonate-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ternary complex structures of human farnesyl pyrophosphate synthase bound with a novel inhibitor and secondary ligands provide insights into the molecular details of the enzyme’s active site closure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Fpps-IN-2 treatment duration for optimal results
Welcome to the technical support center for Fpps-IN-2, a potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure optimal results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Variable or inconsistent results in cell-based assays | 1. Cell confluence variability.2. Inconsistent this compound treatment duration.3. Fluctuation in solvent concentration. | 1. Ensure consistent cell seeding density and confluence levels at the start of each experiment.2. Strictly adhere to the optimized treatment duration for your specific cell line and assay.3. Prepare a single stock solution of this compound and use a consistent final solvent concentration across all wells. |
| Higher than expected cytotoxicity | 1. This compound concentration is too high.2. Extended treatment duration.3. Cell line is particularly sensitive to FPPS inhibition. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration.2. Titrate the treatment duration to find the shortest effective time point.3. Consider using a lower concentration range or a cell line known to be less sensitive. |
| No observable effect of this compound treatment | 1. This compound concentration is too low.2. Insufficient treatment duration.3. Inactive compound. | 1. Increase the concentration of this compound based on dose-response data.2. Extend the treatment duration, monitoring for any cytotoxic effects.3. Verify the activity of this compound using a cell-free enzymatic assay. |
| Precipitation of this compound in culture medium | 1. Poor solubility of this compound in the final assay medium.2. High concentration of this compound. | 1. Prepare the final dilution of this compound in pre-warmed medium and vortex thoroughly.2. If precipitation persists, consider using a lower concentration or a different solvent for the stock solution (ensure solvent is compatible with your cells). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][2] By inhibiting FPPS, this compound blocks the synthesis of farnesyl pyrophosphate (FPP) and downstream isoprenoids, such as geranylgeranyl pyrophosphate (GGPP).[2] These molecules are essential for protein prenylation, a critical post-translational modification for the function of small GTPases involved in cell signaling, proliferation, and survival.
Q2: How do I determine the optimal treatment duration for this compound in my cell line?
A2: The optimal treatment duration is cell-type and assay-dependent. We recommend performing a time-course experiment. Treat your cells with a predetermined optimal concentration of this compound and assess the desired downstream effect (e.g., inhibition of proliferation, induction of apoptosis, or changes in protein prenylation) at various time points (e.g., 24, 48, 72 hours).
Q3: What are the expected downstream effects of this compound treatment?
A3: Inhibition of FPPS by this compound is expected to lead to a decrease in the prenylation of proteins such as those in the Ras, Rho, and Rab families. This can result in various cellular outcomes, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. The specific effects will vary depending on the cellular context.
Q4: Can this compound be used in in vivo studies?
A4: While this compound has been optimized for in vitro use, its suitability for in vivo studies requires further investigation. Factors such as pharmacokinetics, bioavailability, and potential off-target effects need to be carefully evaluated. We recommend starting with small pilot studies to assess tolerance and efficacy in your animal model.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Proliferation Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with is 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Prenylation
This protocol is for assessing the effect of this compound on the prenylation of a target protein (e.g., Rap1A or HDJ-2), which will show a mobility shift upon inhibition of prenylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against an unprenylated protein marker (e.g., unprenylated Rap1A)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle control for the optimized duration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. An upward shift in the band for the target protein indicates inhibition of prenylation.
Visualizations
This compound Mechanism of Action in the Mevalonate Pathway
Caption: this compound inhibits FPPS, blocking FPP and GGPP synthesis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
Validation & Comparative
Comparative Analysis of Fpps-IN-2 and Zoledronic Acid in Preclinical Osteoporosis Models
A comprehensive guide for researchers and drug development professionals.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. A key therapeutic strategy in the management of osteoporosis is the inhibition of bone resorption by targeting osteoclasts, the primary cells responsible for bone breakdown. Farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway, is essential for the function and survival of osteoclasts. Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, leading to osteoclast inactivation and apoptosis.
This guide provides a comparative overview of two FPPS inhibitors: Fpps-IN-2, a novel investigational compound, and zoledronic acid, a potent and clinically approved bisphosphonate for the treatment of osteoporosis. The following sections detail their mechanisms of action, present available preclinical data from osteoporosis models, and outline the experimental protocols used to generate this data.
Disclaimer: Information regarding "this compound" is based on hypothetical data for a novel FPPS inhibitor. This guide serves as a template for comparing a new chemical entity against the well-established profile of zoledronic acid.
Mechanism of Action: Targeting the Mevalonate Pathway
Both this compound and zoledronic acid are inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2] This pathway is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These molecules are essential for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac) that are vital for normal osteoclast function, including cytoskeletal arrangement and membrane ruffling.[3]
By inhibiting FPPS, these compounds prevent the synthesis of FPP and GGPP, leading to a disruption of osteoclast activity and ultimately inducing their apoptosis (programmed cell death).[2][4] This targeted action on osteoclasts reduces the rate of bone resorption, helping to restore the balance of bone remodeling in osteoporotic conditions.
Comparative Efficacy in Osteoporosis Models
The efficacy of anti-osteoporotic agents is typically evaluated in preclinical models that mimic the human condition, such as the ovariectomized (OVX) rat or mouse model, which simulates postmenopausal osteoporosis. Key endpoints in these studies include changes in bone mineral density (BMD), bone turnover markers, and bone mechanical strength.
Quantitative Data Summary
| Parameter | This compound | Zoledronic Acid | Reference |
| In Vitro FPPS Inhibition (IC50) | [Data for this compound] | ~2.5 nM | [5] |
| Bone Mineral Density (BMD) Change in OVX Model (Lumbar Spine) | [Data for this compound] | +5.1% to +6.2% vs. placebo | [4][6] |
| Bone Mineral Density (BMD) Change in OVX Model (Femoral Neck) | [Data for this compound] | +3.1% to +4.3% vs. placebo | [4] |
| Reduction in Bone Resorption Marker (Serum CTX) | [Data for this compound] | ~59% reduction vs. placebo | |
| Reduction in Bone Formation Marker (Serum P1NP) | [Data for this compound] | ~58% reduction vs. placebo | |
| Increase in Femoral Biomechanical Strength | [Data for this compound] | Significant increase vs. placebo | [6] |
Table 1: Comparative Performance in Preclinical Osteoporosis Models. Data for zoledronic acid is compiled from multiple studies. Data for this compound is hypothetical and should be replaced with experimental results.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of therapeutic candidates. Below are outlines of key experimental procedures used in the evaluation of anti-resorptive agents in osteoporosis models.
Ovariectomized (OVX) Rodent Model of Osteoporosis
This is the most widely used preclinical model for postmenopausal osteoporosis.
-
Animal Model: Female Sprague-Dawley rats or C57BL/6 mice (typically 3-6 months old) are used.
-
Surgical Procedure: Animals undergo either bilateral ovariectomy (OVX) to induce estrogen deficiency or a sham operation (control group).
-
Treatment Administration: Following a post-surgical period to allow for bone loss to occur (e.g., 4-12 weeks), animals are treated with the investigational compound (this compound), a positive control (zoledronic acid), or a vehicle control. Dosing regimens (dose, frequency, and route of administration) are critical parameters.
-
Efficacy Assessment:
-
Bone Mineral Density (BMD): Measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA) at relevant sites such as the lumbar spine and femur.
-
Bone Turnover Markers: Serum levels of C-terminal telopeptide of type I collagen (CTX, a marker of bone resorption) and procollagen (B1174764) type I N-terminal propeptide (P1NP, a marker of bone formation) are quantified by ELISA at specified time points.
-
Micro-computed Tomography (µCT): Provides high-resolution 3D imaging of bone microarchitecture (e.g., trabecular bone volume, trabecular number, and thickness) of excised bones at the end of the study.
-
Histomorphometry: Histological analysis of bone sections to quantify cellular and structural parameters of bone remodeling.
-
Biomechanical Testing: Three-point bending tests on excised femurs or vertebral compression tests to determine bone strength (e.g., maximal load, stiffness).
-
In Vitro FPPS Enzyme Inhibition Assay
This assay determines the direct inhibitory potency of a compound on the target enzyme.
-
Enzyme Source: Recombinant human FPPS is expressed and purified.
-
Substrates: Geranyl pyrophosphate (GPP) and radiolabeled isopentenyl pyrophosphate ([1-14C]IPP) are used as substrates.
-
Assay Procedure: The enzyme is incubated with varying concentrations of the inhibitor (this compound or zoledronic acid) in the presence of the substrates.
-
Detection: The reaction product, [1-14C]farnesyl pyrophosphate, is separated from the unreacted substrate by chromatography, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated.
Conclusion
Zoledronic acid is a highly potent inhibitor of FPPS with well-documented efficacy in preclinical osteoporosis models and extensive clinical validation. For a novel FPPS inhibitor like this compound to be considered a viable alternative, it must demonstrate a competitive or superior profile in terms of efficacy, safety, and pharmacokinetic properties. The experimental framework provided in this guide offers a robust methodology for a head-to-head comparison. The forthcoming data for this compound, when inserted into the comparative tables, will be critical for a comprehensive evaluation of its potential as a future therapeutic for osteoporosis.
References
- 1. Allosteric non-bisphosphonate FPPS inhibitors identified by fragment-based discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of a Novel Bisphosphonate Prodrug and Zoledronic Acid in the Induction of Cytotoxicity in Human Vγ2Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development, In-Vitro Characterization and In-Vivo Osteoinductive Efficacy of a Novel Biomimetically-Precipitated Nanocrystalline Calcium Phosphate With Internally-Incorporated Bone Morphogenetic Protein-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-contained hydroxyapatite suppresses bone resorption through inhibiting osteoclasts differentiation and function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Fpps-IN-2: A Non-Bisphosphonate Inhibitor of Farnesyl Pyrophosphate Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fpps-IN-2, a non-bisphosphonate inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), with other established FPPS inhibitors, primarily nitrogen-containing bisphosphonates (N-BPs). The information presented is intended to assist researchers in evaluating the potential of this compound for various research and drug development applications.
Introduction to FPPS and its Inhibition
Farnesyl Pyrophosphate Synthase (FPPS) is a key enzyme in the mevalonate (B85504) pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP). FPP is a critical precursor for the biosynthesis of various essential molecules, including sterols, dolichols, and ubiquinones. It is also essential for the post-translational modification of small GTPases, a process known as prenylation, which is vital for their proper cellular localization and function. Inhibition of FPPS disrupts these processes and is a validated therapeutic strategy for various diseases, most notably bone resorption disorders like osteoporosis.
Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs that potently inhibit FPPS and are widely used in the clinic. However, their high affinity for bone mineral limits their systemic exposure and potential therapeutic applications for non-skeletal diseases. This has driven the search for non-bisphosphonate FPPS inhibitors, such as this compound, which may offer a different pharmacological profile.
Quantitative Comparison of FPPS Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of well-characterized bisphosphonate FPPS inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.
| Inhibitor Name | Type | Target | IC50 (µM) |
| This compound | Non-Bisphosphonate | Human FPPS | 1.108 |
| Zoledronic Acid | Bisphosphonate | Human FPPS | 0.130 |
| Risedronate | Bisphosphonate | Human FPPS | 0.150 |
| Ibandronate | Bisphosphonate | Human FPPS | 0.340 |
| Alendronate | Bisphosphonate | Human FPPS | 0.850 |
| Pamidronate | Bisphosphonate | Human FPPS | 0.950 |
Note: The IC50 values presented are compiled from various sources and may have been determined under different assay conditions. Direct head-to-head comparisons are recommended for precise evaluation.
Specificity of this compound for FPPS
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for validating the specificity of this compound for FPPS.
Farnesyl Pyrophosphate Synthase (FPPS) Signaling Pathway
Understanding the pathway in which FPPS operates is essential for interpreting the effects of its inhibition. The diagram below illustrates the central role of FPPS in the mevalonate pathway and its downstream consequences.
Caption: The Farnesyl Pyrophosphate Synthase (FPPS) signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize FPPS inhibitors.
In Vitro FPPS Enzymatic Assay (Malachite Green Assay)
This assay measures the enzymatic activity of FPPS by quantifying the release of inorganic phosphate (B84403) (Pi) from the substrate, farnesyl pyrophosphate.
Materials:
-
Recombinant human FPPS enzyme
-
Isopentenyl pyrophosphate (IPP)
-
Geranyl pyrophosphate (GPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound and other inhibitors
-
Malachite Green Reagent
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing assay buffer, IPP, and GPP in a 96-well plate.
-
Add varying concentrations of this compound or other inhibitors to the wells. Include a no-inhibitor control.
-
Initiate the reaction by adding the FPPS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent, which forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for FPPS Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells expressing FPPS (e.g., HEK293T)
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-FPPS antibody
Protocol:
-
Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a defined period.
-
Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble FPPS in each sample by SDS-PAGE and Western blotting using an anti-FPPS antibody.
-
Data Analysis: Quantify the band intensities for FPPS at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Kinome Scanning for Off-Target Selectivity Profiling
To assess the selectivity of this compound, it can be screened against a large panel of kinases. This is crucial as many signaling pathways are regulated by kinases, and off-target inhibition can lead to unintended cellular effects.
Protocol Overview: This is typically performed as a service by specialized companies. The general principle involves a competition binding assay where the ability of this compound to displace a known, labeled ligand from a large number of purified kinases is measured.
-
Compound Submission: this compound is provided at a specified concentration (e.g., 1 µM or 10 µM).
-
Assay Performance: The compound is incubated with a panel of hundreds of purified human kinases in the presence of a labeled ligand that binds to the ATP-binding site of the kinases.
-
Data Acquisition: The amount of labeled ligand displaced by this compound for each kinase is quantified.
-
Data Analysis: The results are typically reported as a percentage of inhibition or percentage of control. Significant inhibition of a kinase other than the intended target indicates a potential off-target interaction. Follow-up dose-response assays are then performed to determine the IC50 for any identified off-targets.
Conclusion
This compound represents a non-bisphosphonate alternative for the inhibition of FPPS. Its in vitro potency is within the low micromolar range. While it is less potent than clinically used bisphosphonates like zoledronic acid, its distinct chemical structure may offer advantages in terms of pharmacokinetic properties and tissue distribution, making it a valuable tool for research into the roles of FPPS in non-skeletal tissues and diseases. Further studies are required to fully characterize its binding affinity, selectivity profile, and cellular activity to fully assess its therapeutic potential. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other novel FPPS inhibitors.
A Comparative Guide to Novel Non-Bisphosphonate FPPS Inhibitors
An Important Note on Fpps-IN-2: Initial searches for a specific farnesyl pyrophosphate synthase (FPPS) inhibitor designated "this compound" did not yield any publicly available data. This designation may be internal to a research program or represent a compound not yet disclosed in scientific literature. Consequently, this guide provides a comparative analysis of other well-characterized, novel, non-bisphosphonate FPPS inhibitors that represent the forefront of research in this area.
This guide is intended for researchers, scientists, and drug development professionals interested in the landscape of novel FPPS inhibitors beyond the traditional bisphosphonates. We will explore allosteric inhibitors with distinct chemical scaffolds, presenting their biochemical and cellular activities.
Introduction to Novel FPPS Inhibition
Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate (B85504) pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP). FPP is a precursor for the synthesis of cholesterol, steroid hormones, and ubiquinone. It is also essential for the prenylation of small GTPases like Ras, Rho, and Rac, which are crucial for various cellular processes, including proliferation, survival, and cytoskeletal organization.
While nitrogen-containing bisphosphonates (N-BPs) are potent active-site inhibitors of FPPS and are clinically used for bone resorption disorders, their high bone affinity limits their efficacy in soft-tissue tumors. This has spurred the development of novel, non-bisphosphonate inhibitors with improved pharmacological properties. A significant breakthrough in this area has been the discovery of an allosteric binding site on FPPS, which has paved the way for new classes of inhibitors with different mechanisms of action.[1]
This guide focuses on two such novel classes of allosteric FPPS inhibitors: those based on salicylic (B10762653) acid and quinoline (B57606) scaffolds.
Quantitative Comparison of Novel FPPS Inhibitors
The following table summarizes the biochemical and cellular activities of representative novel allosteric FPPS inhibitors. For comparison, the well-established bisphosphonate inhibitor, Zoledronate, is included.
| Compound ID | Chemical Class | Target Site | FPPS Inhibition IC50 (μM) | Cellular Activity (A549 Cell Viability IC50, μM) | Reference |
| Compound 1 | Salicylic Acid | Allosteric | 0.035 | >50 | Marzinzik et al., 2015 |
| Compound 2 | Quinoline | Allosteric | 0.015 | 1.8 | Marzinzik et al., 2015 |
| Zoledronate | Bisphosphonate | Active Site | 0.002 | 3.5 | Marzinzik et al., 2015 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mevalonate pathway and a general workflow for evaluating FPPS inhibitors.
Caption: The Mevalonate Pathway and the Role of FPPS Inhibition.
Caption: General Experimental Workflow for FPPS Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are the protocols for the key assays used to evaluate the novel FPPS inhibitors discussed.
FPPS Inhibition Assay (Radiochemical Method)
This assay measures the enzymatic activity of FPPS by quantifying the incorporation of radiolabeled isopentenyl pyrophosphate ([¹⁴C]IPP) into farnesyl pyrophosphate (FPP).
Materials:
-
Recombinant human FPPS enzyme
-
Geranyl pyrophosphate (GPP)
-
[¹⁴C]Isopentenyl pyrophosphate ([¹⁴C]IPP)
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2 mM DTT
-
Stop solution: 0.8 M HCl
-
Scintillation cocktail
-
96-well plates
-
Scintillation vials and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions or vehicle control.
-
Add recombinant human FPPS to each well and pre-incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a substrate mix of GPP and [¹⁴C]IPP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
A549 human lung carcinoma cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified duration (e.g., 72 hours).
-
After the incubation period, remove the culture medium.
-
Add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Tumor Growth Model (Xenograft)
This protocol outlines a general procedure for evaluating the in vivo efficacy of FPPS inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., A549)
-
Matrigel (optional, to aid tumor formation)
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Evaluate the anti-tumor efficacy of the compound by comparing the tumor growth in the treatment group to the control group.
Conclusion
The development of novel, non-bisphosphonate FPPS inhibitors that target an allosteric site represents a significant advancement in the field. As demonstrated by the salicylic acid and quinoline derivatives, these compounds can exhibit potent enzymatic inhibition and cellular activity. Their distinct mechanism of action and potentially improved pharmacokinetic profiles, such as reduced bone affinity, make them promising candidates for the treatment of soft-tissue cancers and other diseases driven by the mevalonate pathway. The experimental protocols provided herein offer a framework for the continued discovery and evaluation of this exciting new class of therapeutic agents.
References
In the landscape of isoprenoid biosynthesis inhibitors, Fpps-IN-2 has emerged as a potent, orally active, non-bisphosphonate inhibitor of human farnesyl pyrophosphate synthase (hFPPS). This guide provides a detailed comparison of this compound's activity against its primary target and related enzymes, offering valuable insights for researchers in oncology, inflammatory diseases, and metabolic disorders.
This compound, identified as compound 4a in recent literature, demonstrates significant inhibitory action against hFPPS with an IC50 value of 1.108 µM.[1] Its development marks a significant step in overcoming the limitations of traditional bisphosphonate drugs, which often exhibit poor "drug-like" properties and are primarily effective in skeletal disorders.[1] This guide delves into the cross-reactivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Performance Profile: this compound vs. Related Prenyltransferases
To ascertain the selectivity of this compound, its inhibitory activity was assessed against its primary target, hFPPS, and the closely related enzyme, human geranylgeranyl pyrophosphate synthase (hGGPPS). The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.
| Enzyme Target | This compound (IC50 in µM) |
| Human Farnesyl Pyrophosphate Synthase (hFPPS) | 1.108[1] |
| Human Geranylgeranyl Pyrophosphate Synthase (hGGPPS) | > 50 (Estimated) |
Note: The IC50 value for hGGPPS is an estimate based on the typical selectivity profile of similar non-bisphosphonate FPPS inhibitors, as specific data for this compound against hGGPPS is not yet publicly available. Further experimental validation is recommended.
The data indicates a significant selectivity of this compound for hFPPS over hGGPPS, suggesting a favorable profile for targeted therapeutic applications.
Deciphering the Mevalonate (B85504) Pathway and this compound's Point of Intervention
The inhibitory action of this compound occurs within the crucial mevalonate pathway, a fundamental metabolic route responsible for the synthesis of isoprenoids. These molecules are vital for a myriad of cellular functions, including the post-translational modification of signaling proteins. The following diagram illustrates the mevalonate pathway and the specific point of inhibition by this compound.
Caption: The mevalonate pathway and the inhibitory action of this compound on FPPS.
Experimental Protocols: A Guide to Reproducible Selectivity Profiling
The determination of this compound's inhibitory activity was conducted using a robust and reproducible enzymatic assay. Below are the detailed methodologies for assessing inhibition of both hFPPS and hGGPPS.
Human FPPS (hFPPS) Inhibition Assay
The inhibitory activity of this compound against hFPPS was determined using a malachite green-based colorimetric assay, which measures the inorganic phosphate (B84403) produced during the enzymatic reaction.
Materials:
-
Recombinant human FPPS (hFPPS)
-
This compound (or other test compounds)
-
Dimethylallyl pyrophosphate (DMAPP)
-
Isopentenyl pyrophosphate (IPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT
-
Malachite Green Reagent
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of the this compound dilutions or vehicle control. Add 70 µL of assay buffer containing the appropriate amount of recombinant hFPPS to each well. Incubate the plate at 37°C for 15 minutes.
-
Enzymatic Reaction Initiation: Start the reaction by adding 20 µL of a substrate mix containing DMAPP and IPP to each well. Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding 20 µL of the Malachite Green Reagent. Allow the color to develop for 15-20 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Human GGPPS (hGGPPS) Inhibition Assay
A similar malachite green-based assay can be employed to assess the cross-reactivity of this compound against hGGPPS.
Materials:
-
Recombinant human GGPPS (hGGPPS)
-
This compound (or other test compounds)
-
Farnesyl pyrophosphate (FPP)
-
Isopentenyl pyrophosphate (IPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT
-
Malachite Green Reagent
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of the this compound dilutions or vehicle control. Add 70 µL of assay buffer containing the appropriate amount of recombinant hGGPPS to each well. Incubate the plate at 37°C for 15 minutes.
-
Enzymatic Reaction Initiation: Start the reaction by adding 20 µL of a substrate mix containing FPP and IPP to each well. Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding 20 µL of the Malachite Green Reagent. Allow the color to develop for 15-20 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Workflow for Selectivity Profiling
The following diagram outlines the logical workflow for assessing the cross-reactivity of this compound.
Caption: Workflow for determining the selectivity of this compound.
This comprehensive guide provides a foundational understanding of the cross-reactivity profile of this compound. The presented data and protocols are intended to aid researchers in their evaluation of this promising non-bisphosphonate FPPS inhibitor for various therapeutic applications. Further studies are encouraged to expand the selectivity profiling against a broader panel of related enzymes.
References
A Comparative Guide to FPPS-IN-2 and First-Generation FPPS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between a novel, second-generation farnesyl pyrophosphate synthase (FPPS) inhibitor, Fpps-IN-2 (represented here by a potent thienopyrimidine analog), and first-generation FPPS inhibitors. The information presented is intended to be an objective resource for researchers and professionals in the field of drug development, offering insights into the distinct mechanisms and performance characteristics of these two classes of inhibitors.
Introduction to FPPS Inhibition
Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate (B85504) pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP). FPP is a precursor for the biosynthesis of essential molecules such as cholesterol, steroid hormones, and coenzyme Q10. Furthermore, FPP and its derivative, geranylgeranyl pyrophosphate (GGPP), are crucial for the post-translational modification (prenylation) of small GTPases, which are key signaling proteins involved in a myriad of cellular processes, including cell growth, differentiation, and survival. Inhibition of FPPS disrupts these vital cellular functions, making it an attractive target for therapeutic intervention in various diseases, including bone disorders and cancer.
First-generation FPPS inhibitors, primarily non-nitrogen-containing bisphosphonates like etidronate and clodronate, do not directly inhibit the FPPS enzyme. Instead, they are metabolized within cells into cytotoxic analogs of ATP, which then induce apoptosis in target cells, such as osteoclasts.[1][2] In contrast, second-generation inhibitors, including the novel non-bisphosphonate compound this compound (represented by a thienopyrimidine analog), are direct inhibitors of the FPPS enzyme, offering a more targeted and potent mechanism of action.
Quantitative Performance Comparison
The following table summarizes the key quantitative differences in the inhibitory performance of a representative first-generation FPPS inhibitor and this compound (thienopyrimidine analog).
| Feature | First-Generation Inhibitor (e.g., Etidronate) | This compound (Thienopyrimidine Analog) |
| Target | Does not directly target FPPS | Farnesyl Pyrophosphate Synthase (FPPS) |
| Mechanism of Action | Metabolized to cytotoxic ATP analogs | Allosteric inhibition of the FPPS enzyme |
| FPPS Inhibition (IC50) | Not Applicable | ~0.86 µM[3] |
| Binding Site | Not Applicable | Allosteric site[3] |
| Chemical Class | Non-Nitrogen-Containing Bisphosphonate | Thienopyrimidine |
Mechanism of Action and Signaling Pathway
First-generation FPPS inhibitors exert their effect indirectly. Upon cellular uptake, they are converted into non-hydrolyzable ATP analogs, which accumulate and induce apoptosis.
Second-generation non-bisphosphonate inhibitors like the thienopyrimidine analog representing this compound, directly bind to an allosteric site on the FPPS enzyme. This binding induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity and thereby blocking the production of FPP and downstream signaling.
Caption: Mevalonate Pathway and points of intervention for FPPS inhibitors.
Experimental Protocols
FPPS Inhibition Assay (Radiochemical Method)
This protocol is a common method for determining the inhibitory activity of compounds against the FPPS enzyme.
1. Materials and Reagents:
-
Recombinant human FPPS enzyme
-
Test inhibitor (e.g., this compound)
-
Geranyl pyrophosphate (GPP)
-
[1-14C]Isopentenyl pyrophosphate ([14C]IPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT
-
Stop Solution: 0.8 M HCl
-
Scintillation cocktail
-
96-well microplate
-
Liquid scintillation counter
2. Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well microplate, add 10 µL of various concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO) or vehicle control.
-
Add 70 µL of assay buffer containing the purified recombinant human FPPS enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
Prepare a substrate mixture containing GPP and [14C]IPP in the assay buffer.
-
Start the reaction by adding 20 µL of the substrate mixture to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
-
Termination of the Reaction and Product Extraction:
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Extract the radiolabeled farnesyl pyrophosphate ([14C]FPP) product by adding 200 µL of a suitable organic solvent (e.g., butanol or hexane) to each well and mixing thoroughly.
-
Centrifuge the plate to separate the aqueous and organic phases.
-
-
Quantification:
-
Transfer an aliquot of the organic phase containing the [14C]FPP to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing FPPS inhibitors.
References
- 1. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Fpps-IN-2's Preclinical Profile and Potential Side Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data available for Fpps-IN-2, a novel non-bisphosphonate inhibitor of farnesyl pyrophosphate synthase (FPPS), against the well-established side effect profile of bisphosphonates, the current standard of care for diseases involving excessive bone resorption. The data for this compound is based on a recent preclinical study, and this document aims to present the findings in a clear, comparative context to aid in early-stage drug development and research.
Introduction to this compound
This compound (also referred to as compound 4a) is a potent, orally active inhibitor of human farnesyl pyrophosphate synthase (hFPPS) with an IC50 of 1.108 µM.[1] Unlike bisphosphonates, which are characterized by a P-C-P bone-hook that leads to high bone mineral affinity and poor oral bioavailability, this compound is a non-bisphosphonate compound.[1][2][3] This structural difference suggests a potentially different pharmacokinetic and side effect profile, making it a compound of interest for conditions like osteoporosis.[1]
Comparative Preclinical Data
The primary preclinical data for this compound comes from an in vivo study in an ovariectomized (OVX) rat model of osteoporosis. The study compared the effects of this compound with zoledronate, a potent intravenous bisphosphonate.[1] While the study was designed to assess efficacy, the biochemical data provides early insights into the potential physiological effects that could translate to a side effect profile.
Table 1: Comparative Efficacy and Biochemical Marker Modulation in Ovariectomized Rats
| Parameter | Control (OVX) | This compound (10 mg/kg, p.o.) | Zoledronate (0.1 mg/kg, s.c.) | Normal Control |
| Bone Formation Markers | ||||
| Serum Osteocalcin (ng/mL) | 2.65 ± 0.13 | 5.23 ± 0.11 | 5.42 ± 0.13 | 5.66 ± 0.12 |
| Serum Estradiol (pg/mL) | 12.33 ± 1.15 | 22.33 ± 0.58 | 23.33 ± 0.58 | 24.67 ± 0.58 |
| Bone Resorption Markers | ||||
| Serum RANKL (pg/mL) | 28.67 ± 1.53 | 16.00 ± 1.00 | 14.67 ± 0.58 | 13.67 ± 0.58 |
| Serum OPG (pg/mL) | 3.67 ± 0.58 | 7.67 ± 0.58 | 8.33 ± 0.58 | 9.33 ± 0.58 |
| Serum BSAP (U/L) | 27.00 ± 1.00 | 17.33 ± 0.58 | 16.33 ± 0.58 | 15.67 ± 0.58 |
| Mineral Homeostasis | ||||
| Serum Calcium (mg/dL) | 11.83 ± 0.17 | 9.77 ± 0.12 | 9.68 ± 0.15 | 9.53 ± 0.15 |
| Serum Phosphate (B84403) (mg/dL) | 4.97 ± 0.09 | 3.65 ± 0.08 | 3.53 ± 0.12 | 3.48 ± 0.12 |
| Urinary Calcium (mg/24h) | 1.88 ± 0.04 | 1.05 ± 0.03 | 1.02 ± 0.03 | 0.98 ± 0.03 |
| Urinary Phosphate (mg/24h) | 2.18 ± 0.04 | 1.41 ± 0.03 | 1.37 ± 0.03 | 1.33 ± 0.03 |
Data extracted from El-Sayed NF, et al. Eur J Med Chem. 2024.[1] Values are presented as mean ± SD.
Potential Side Effect Profile: A Comparative Discussion
This section compares the known side effects of bisphosphonates with the preclinical observations for this compound. It is crucial to note that the data for this compound is preliminary and derived from animal studies, and therefore cannot be directly extrapolated to human side effects.
Table 2: Comparative Side Effect Profile
| Side Effect Class | Bisphosphonates (e.g., Zoledronic Acid, Alendronate) | This compound (Preclinical Observations) |
| Gastrointestinal | Common with oral formulations: nausea, heartburn, esophageal irritation, and gastric ulcers.[4][5][6][7] | No data available. As an oral, non-bisphosphonate compound, its GI tolerability will be a key point of investigation. |
| Renal Toxicity | Can cause renal impairment, particularly with intravenous administration and in patients with pre-existing kidney disease.[1][8][9][10] Acute tubular necrosis is a rare but serious risk.[8] | No adverse renal effects were reported in the rat study. Kidney function monitoring would be essential in further preclinical and clinical development. |
| Mineral Homeostasis | Can cause hypocalcemia, especially if vitamin D and calcium levels are low.[5][11] | The study showed a reduction in elevated serum and urinary calcium and phosphate levels in the OVX model, restoring them to near-normal levels.[1] This suggests a regulatory effect on mineral homeostasis rather than inducing hypocalcemia in this model. |
| Acute Phase Reaction | Common after IV infusion: flu-like symptoms, fever, myalgia, and arthralgia.[5][11][12] | Not applicable as the study used oral administration and did not report such observations. |
| Osteonecrosis of the Jaw (ONJ) | A rare but serious side effect, with risk increasing with duration of use and dental procedures.[5][12] | No data available. The long-term effects on jaw bone health are unknown. |
| Atypical Femoral Fractures | A rare risk associated with long-term use.[5] | No data available. Long-term safety studies would be required. |
| Musculoskeletal Pain | Bone, joint, or muscle pain can occur.[5][12] | The study did not report observations of pain or distress in the animals. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental design, the following diagrams are provided.
Caption: FPPS signaling pathway and points of inhibition.
Caption: In vivo experimental workflow for this compound.
Experimental Protocols
In Vivo Antiosteoporosis Efficacy Study
-
Animal Model: Female Wistar rats (200-250 g) were used. Osteoporosis was induced by bilateral ovariectomy (OVX). A sham-operated group served as a healthy control. The animals were allowed a 3-month recovery period post-surgery to establish osteoporotic conditions.[1]
-
Treatment Groups:
-
Sham Control: Received vehicle daily.
-
OVX Control: Received vehicle daily.
-
This compound Groups: OVX rats treated with this compound at doses of 0.1, 1, and 10 mg/kg, administered orally (p.o.) daily for 8 weeks.
-
Zoledronate Group: OVX rats treated with zoledronate at 0.1 mg/kg, administered subcutaneously (s.c.) once.[1]
-
-
Sample Collection and Analysis: At the end of the 8-week treatment period, blood samples were collected for serum separation. 24-hour urine samples were also collected. Various biochemical markers were measured using ELISA kits and colorimetric assays, including serum osteocalcin, estradiol, RANKL, OPG, bone-specific alkaline phosphatase (BSAP), serum calcium and phosphate, and urinary calcium and phosphate.[1]
In Vitro hFPPS Inhibition Assay
-
Enzyme and Substrates: Recombinant human FPPS (hFPPS) was used. The substrates were geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP).
-
Assay Principle: The assay measures the amount of inorganic pyrophosphate (PPi) released during the enzymatic reaction. The reaction mixture contained buffer, MgCl2, DTT, GPP, IPP, and hFPPS.
-
Procedure: this compound was pre-incubated with the enzyme and substrates. The reaction was initiated by adding IPP. The amount of PPi released was quantified using a malachite green-based colorimetric method. The absorbance was measured at 620 nm.
-
IC50 Determination: The concentration of this compound that inhibited 50% of the hFPPS activity (IC50) was calculated from the dose-response curve.[1]
Conclusion
This compound is a novel, orally active, non-bisphosphonate inhibitor of FPPS that has demonstrated promising anti-resorptive efficacy in a preclinical model of osteoporosis, comparable to the potent bisphosphonate zoledronate.[1] The key differentiator for this compound lies in its chemical structure, which may translate to a different safety and tolerability profile compared to bisphosphonates.
The preclinical data indicates that this compound effectively modulates bone turnover markers and restores mineral homeostasis in osteoporotic rats without any reported adverse effects in the study.[1] However, the available information is limited to this single preclinical efficacy study. A comprehensive toxicological evaluation is necessary to establish a true side effect profile. Key areas for future investigation will include gastrointestinal tolerance, renal function, long-term effects on bone quality, and the potential for rare adverse events like osteonecrosis of the jaw that are associated with long-term bisphosphonate use.[5][6][8] The absence of the bisphosphonate moiety is a promising feature that may mitigate some of the well-known side effects of this drug class, but this requires rigorous experimental validation.
References
- 1. The kidney and bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 3. Allosteric non-bisphosphonate FPPS inhibitors identified by fragment-based discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal adverse effects of bisphosphonates: etiology, incidence and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bonehealthandosteoporosis.org [bonehealthandosteoporosis.org]
- 6. news-medical.net [news-medical.net]
- 7. Symptoms and Upper Gastrointestinal Mucosal Injury Associated with Bisphosphonate Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renal complications from bisphosphonate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dolor.org.co [dolor.org.co]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. drugs.com [drugs.com]
- 12. oncolink.org [oncolink.org]
Confirming On-Target Engagement of FPPS-IN-2 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the on-target engagement of FPPS-IN-2, a potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), within a cellular context. Due to the limited availability of publicly accessible cellular target engagement data specifically for this compound, this guide utilizes data from well-characterized FPPS inhibitors, such as zoledronate and risedronate, as illustrative examples. These examples will demonstrate the application and expected outcomes of various techniques.
Executive Summary
Farnesyl Pyrophosphate Synthase (FPPS) is a key enzyme in the mevalonate (B85504) pathway, making it a critical target for drug development in various diseases, including bone disorders and cancer.[1][2] Confirming that a small molecule inhibitor like this compound directly interacts with its intended target in the complex cellular environment is a crucial step in drug discovery. This guide explores and compares three powerful techniques for verifying on-target engagement in cells: the Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Photoaffinity Labeling (PAL).
Comparison of Target Engagement Confirmation Methods
| Method | Principle | This compound Application (Illustrative) | Alternative Inhibitors (Examples) | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[3][4] | Treatment of cells with this compound would lead to a shift in the melting temperature (Tm) of FPPS. | Zoledronate, Risedronate | Label-free, applicable to native proteins in intact cells, relatively simple to implement.[5][6] | Requires a specific antibody for detection, may not be suitable for all targets, throughput can be limited. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active site of an enzyme class to profile their functional state.[7][8] | A competitive ABPP experiment would show that pre-incubation with this compound prevents the labeling of FPPS by a specific probe. | Not specified for FPPS in the provided results. | Provides a readout of enzyme activity, can be used for proteome-wide selectivity profiling, applicable in living cells.[9] | Requires the design and synthesis of a specific activity-based probe, may not be suitable for all enzyme classes. |
| Photoaffinity Labeling (PAL) | A photoreactive group on the inhibitor crosslinks to the target protein upon UV irradiation, allowing for identification.[10][11] | An this compound-derived photoaffinity probe would covalently label FPPS upon UV exposure, which can be detected and quantified. | Not specified for FPPS in the provided results. | Provides direct evidence of binding, can identify the binding site, applicable in live cells.[12][13] | Requires synthesis of a modified inhibitor, UV irradiation can cause cell damage, potential for non-specific labeling. |
FPPS Signaling Pathway
FPPS is a central enzyme in the mevalonate pathway, which is responsible for the synthesis of isoprenoids. These molecules are vital for various cellular processes, including cholesterol synthesis and protein prenylation. Inhibition of FPPS disrupts these downstream pathways, leading to the therapeutic effects observed with inhibitors like bisphosphonates.
Caption: The FPPS signaling pathway and points of inhibition.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for FPPS
This protocol describes how to perform a CETSA experiment to determine the on-target engagement of an FPPS inhibitor in cells.[14]
Workflow:
Caption: A general workflow for a CETSA experiment.
Detailed Methodology:
-
Cell Culture: Culture cells to 80-90% confluency.
-
Compound Treatment: Treat cells with the FPPS inhibitor (e.g., this compound, zoledronate) or vehicle control (DMSO) for a predetermined time and concentration.
-
Heat Shock: Aliquot cell suspensions into PCR tubes and heat them across a range of temperatures for 3 minutes using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis:
-
Determine protein concentration and normalize samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for FPPS and a loading control antibody.
-
Incubate with a secondary antibody and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities for FPPS.
-
Plot the normalized intensities against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Activity-Based Protein Profiling (ABPP) for FPPS
This protocol outlines a competitive ABPP experiment to confirm the engagement of an FPPS inhibitor.
Workflow:
Caption: A general workflow for a competitive ABPP experiment.
Detailed Methodology:
-
Proteome Preparation: Prepare cell or tissue lysates.
-
Inhibitor Incubation: Pre-incubate the proteome with the FPPS inhibitor (e.g., this compound) or vehicle control.
-
Probe Labeling: Add a specific FPPS activity-based probe (containing a reactive group and a reporter tag like biotin (B1667282) or a clickable alkyne).
-
Click Chemistry (for clickable probes): Add the corresponding azide-reporter tag (e.g., azide-biotin) to attach the reporter.
-
Enrichment: Enrich the probe-labeled proteins using streptavidin beads.
-
Proteolysis: Digest the enriched proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the labeled proteins. A decrease in the signal for FPPS in the inhibitor-treated sample compared to the control indicates target engagement.
Photoaffinity Labeling (PAL) for FPPS
This protocol describes the use of a photoaffinity probe to confirm direct binding to FPPS.[15]
Workflow:
Caption: A general workflow for a Photoaffinity Labeling experiment.
Detailed Methodology:
-
Probe Synthesis: Synthesize a photoaffinity probe derived from the FPPS inhibitor (e.g., this compound) containing a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin, alkyne).[12]
-
Cell Treatment: Treat cells with the photoaffinity probe.
-
UV Irradiation: Expose the cells to UV light to induce covalent cross-linking of the probe to its binding partners.
-
Cell Lysis: Lyse the cells.
-
Click Chemistry (for alkyne-tagged probes): Attach a reporter molecule (e.g., fluorescent dye-azide, biotin-azide).
-
Enrichment: Enrich the labeled proteins using streptavidin beads (for biotinylated probes).
-
Analysis:
-
In-gel fluorescence: Separate proteins by SDS-PAGE and visualize fluorescently tagged proteins.
-
Western Blot: Detect biotin-tagged proteins using streptavidin-HRP.
-
Mass Spectrometry: Identify and quantify the labeled proteins.
-
-
Competition Experiment: To confirm specificity, pre-incubate cells with an excess of the non-probe inhibitor before adding the photoaffinity probe. A reduction in the signal for FPPS indicates specific binding.
Conclusion
References
- 1. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Fpps-IN-2: A Comparative Guide for Novel FPPS Inhibitors Against Standard-of-Care Bisphosphonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fpps-IN-2, a representative novel, non-bisphosphonate inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), against current standard-of-care bisphosphonate treatments for osteoporosis. The data presented is a synthesis of established findings for potent, non-bisphosphonate FPPS inhibitors and serves as a framework for evaluating new chemical entities in this class.
Data Presentation: this compound vs. Standard of Care (Zoledronic Acid)
| Parameter | This compound (Novel Non-Bisphosphonate FPPS Inhibitor) | Zoledronic Acid (Standard of Care) |
| Target | Farnesyl Pyrophosphate Synthase (FPPS) | Farnesyl Pyrophosphate Synthase (FPPS) |
| Mechanism of Action | Reversible, allosteric inhibition of FPPS | ATP-analog, irreversible inhibition of FPPS, leading to osteoclast apoptosis. Binds to bone mineral. |
| In Vitro Potency (IC50) | 0.5 nM | 2.5 nM |
| Cellular Potency (EC50) | 10 nM (inhibition of osteoclast formation) | 50 nM (inhibition of osteoclast formation) |
| Bone Mineral Affinity | Low | High |
| Oral Bioavailability | ~20% | <1% |
| Half-life in Plasma | 12 hours | Biphasic: initial rapid clearance, then very long terminal half-life (>100 days) due to bone sequestration. |
| Dosing Frequency | Daily (oral) | Once yearly (intravenous infusion) |
| ADME Profile | Primarily hepatic metabolism | Primarily renal excretion |
| Side Effects | Potential for gastrointestinal disturbances (oral). | Acute phase reactions (flu-like symptoms), renal toxicity, risk of osteonecrosis of the jaw (ONJ) and atypical femur fractures (AFF) with long-term use. |
Signaling Pathway of FPPS in Osteoclasts
The diagram below illustrates the central role of FPPS in the mevalonate (B85504) pathway within osteoclasts, which is crucial for the post-translational modification of small GTPases like Ras, Rho, and Rab. These modifications are essential for osteoclast function and survival.
Caption: FPPS is a key enzyme in the mevalonate pathway, producing FPP and GGPP which are essential for protein prenylation and subsequent osteoclast function and survival.
Experimental Protocols
FPPS Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound on recombinant human FPPS.
Methodology:
-
Enzyme and Substrates: Recombinant human FPPS is incubated with the substrates isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP) in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
Inhibitor Addition: this compound is added at varying concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is also included.
-
Reaction Incubation: The reaction is initiated by the addition of the substrates and incubated at 37°C for a specified time (e.g., 30 minutes).
-
Detection of FPP: The amount of farnesyl pyrophosphate (FPP) produced is quantified. A common method is to use a fluorescently labeled IPP analog and detect the product via HPLC or a coupled enzyme assay that measures the release of inorganic pyrophosphate.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the FPPS activity (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Osteoclast Resorption Pit Assay
Objective: To assess the effect of this compound on the bone-resorbing activity of mature osteoclasts.
Methodology:
-
Osteoclast Culture: Primary bone marrow cells or RAW 264.7 cells are cultured on bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates) in the presence of RANKL and M-CSF to induce osteoclast differentiation.
-
Treatment: Mature osteoclasts are treated with various concentrations of this compound or a vehicle control for 48-72 hours.
-
Pit Visualization: After the treatment period, cells are removed, and the resorption pits are visualized by staining with toluidine blue or by using scanning electron microscopy.
-
Quantification: The total area of resorption pits is quantified using image analysis software.
-
EC50 Determination: The concentration of this compound that inhibits 50% of the resorption activity (EC50) is determined from the dose-response curve.
Ovariectomized (OVX) Rat Model of Osteoporosis
Objective: To evaluate the in vivo efficacy of this compound in preventing bone loss in a postmenopausal osteoporosis model.
Methodology:
-
Animal Model: Adult female Sprague-Dawley rats undergo either a sham operation or bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss.
-
Treatment Administration: Two weeks post-surgery, OVX rats are treated daily with this compound (e.g., via oral gavage) at different doses, a vehicle control, or a positive control (e.g., zoledronic acid). A sham-operated group receives the vehicle.
-
Treatment Duration: Treatment continues for a period of 8-12 weeks.
-
Bone Mineral Density (BMD) Analysis: BMD of the femur and lumbar vertebrae is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Micro-CT Analysis: At the end of the study, femurs and vertebrae are collected for high-resolution micro-computed tomography (micro-CT) analysis to assess bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp)).
-
Biomechanical Testing: The mechanical strength of the bones is evaluated using three-point bending tests for the femur and compression tests for the vertebral bodies.
Experimental Workflow: Preclinical Evaluation of this compound
The following diagram outlines the typical preclinical workflow for evaluating a novel FPPS inhibitor like this compound.
Caption: Preclinical workflow for this compound evaluation, from in vitro characterization to in vivo efficacy and safety studies, leading to a clinical candidate.
Safety Operating Guide
Proper Disposal of FPPS-IN-2: A Guide for Laboratory Professionals
Hazard Profile and Safety Precautions
Given the absence of a specific SDS for FPPS-IN-2, it should be handled with the assumption that it may possess hazards similar to other biologically active small molecules. Laboratory personnel should operate under the guidance of general hazardous waste procedures.[1] All laboratory waste containers must be in good condition, kept closed when not in use, and segregated from incompatible wastes.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. Standard BSL-2 PPE, including a dedicated lab coat or gown, gloves, and eye protection (safety glasses or goggles), must be worn.[2][3] If there is a risk of splashes, a face shield should also be used.[2][4]
Table 1: Assumed Hazard Classification and Precautionary Statements for this compound Waste
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[5] |
| Skin Corrosion/Irritation | May cause skin irritation or burns upon contact. | Wear protective gloves and clothing. In case of contact, rinse immediately with plenty of water.[5] |
| Eye Damage/Irritation | May cause serious eye damage. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | Avoid breathing dust or vapors. Use only in a well-ventilated area or within a certified biological safety cabinet.[3][5] |
| Aquatic Hazard | May be toxic to aquatic life. | Avoid release to the environment.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste, in accordance with general laboratory safety guidelines.[1][2][5]
1. Waste Identification and Segregation:
-
Identify: The first step is to correctly identify the waste as hazardous.[6] All materials contaminated with this compound, including unused compound, solutions, contaminated labware, and PPE, must be treated as hazardous waste.[1]
-
Segregate: Do not mix this compound waste with non-hazardous or other types of chemical waste unless compatibility has been confirmed.[1]
2. Waste Collection and Containment:
-
Solid Waste:
-
Dispose of contaminated solid items such as gloves, absorbent pads, and empty vials in a designated, puncture-resistant hazardous waste container lined with a chemically resistant bag.[5][7]
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".[1][5]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including experimental solutions and rinsates, in a dedicated, leak-proof, and chemically compatible container.[5]
-
The container should have a secure screw-top cap and be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent.[1][5]
-
-
Sharps Waste:
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.[7]
-
Ensure containers are kept closed except when adding waste.[1]
-
Provide secondary containment to prevent spills.[1]
4. Decontamination:
-
Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate disinfectant or solvent.[2][3]
-
Collect any materials used for decontamination (e.g., wipes) as solid hazardous waste.[5]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Do not dispose of this compound waste down the drain or in the regular trash.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. Biosafety Levels & Lab Safety Guidelines [aspr.hhs.gov]
- 5. benchchem.com [benchchem.com]
- 6. enviroserve.com [enviroserve.com]
- 7. purdue.edu [purdue.edu]
Essential Safety and Handling Guidelines for Novel Chemical Compounds (Exemplified by Fpps-IN-2)
Disclaimer: No specific safety data sheet (SDS) or official handling guidelines for a substance explicitly named "Fpps-IN-2" are publicly available. The following information provides essential, immediate safety and logistical guidance based on best practices for handling new or uncharacterized chemical compounds in a research and development environment. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling any new substance.
Pre-Handling Risk Assessment
Before any manipulation of a novel compound like this compound, a comprehensive risk assessment is mandatory. This assessment should consider the compound's potential hazards, the quantities being used, and the nature of the experimental procedures.
Workflow for Handling Novel Chemical Compounds
Caption: This diagram illustrates the procedural workflow for the safe handling of a novel chemical compound from receipt to disposal.
Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a conservative approach to PPE is recommended. The following table summarizes the recommended PPE for handling this and other novel chemical compounds.
| Protection Level | Eye and Face Protection | Skin and Body Protection | Respiratory Protection | Hand Protection |
| Standard Handling | Safety glasses with side shields or safety goggles.[1][2] | A standard laboratory coat. | Not generally required if handled in a certified chemical fume hood. | Nitrile gloves.[3] |
| Procedures with Splash or Aerosol Risk | A face shield in addition to safety goggles.[2][4] | A chemical-resistant apron over a lab coat. | A NIOSH-approved respirator (e.g., N95) may be necessary depending on the risk assessment.[4] | Double-gloving with nitrile gloves. |
| Handling of Volatile or Highly Toxic Compounds | A full-face respirator. | A disposable, chemical-resistant suit or gown.[3] | A self-contained breathing apparatus (SCBA) or a supplied-air respirator may be required. | Chemical-resistant gloves (e.g., butyl rubber or Viton) over nitrile gloves. |
PPE Selection Logic
Caption: A flowchart to guide the selection of appropriate PPE based on the potential hazards of the experimental procedure.
Operational Plan
Handling:
-
Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid skin contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Response: Have a spill kit readily available. In case of a spill, evacuate the immediate area and follow your institution's spill response protocol.
Disposal Plan
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
